molecular formula C8H16ClNO B2690900 2-Methoxy-6-azaspiro[3.4]octane;hydrochloride CAS No. 2306272-58-0

2-Methoxy-6-azaspiro[3.4]octane;hydrochloride

Cat. No.: B2690900
CAS No.: 2306272-58-0
M. Wt: 177.67
InChI Key: HZKKIDDJMAQCPO-UHFFFAOYSA-N
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Description

2-Methoxy-6-azaspiro[3.4]octane;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-6-azaspiro[3.4]octane;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-azaspiro[3.4]octane;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-10-7-4-8(5-7)2-3-9-6-8;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKKIDDJMAQCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306272-58-0
Record name 2-methoxy-6-azaspiro[3.4]octane hydrochloride
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Foundational & Exploratory

Physicochemical properties of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-azaspiro[3.4]octane Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

Spirocyclic scaffolds have garnered significant interest in modern medicinal chemistry due to their inherent three-dimensionality, which offers a path to escape the "flatland" of traditional aromatic ring systems. This structural rigidity and novelty can lead to improved physicochemical properties, enhanced target specificity, and novel intellectual property. The 6-azaspiro[3.4]octane core is a versatile building block within this class. This guide focuses on a specific derivative, 2-Methoxy-6-azaspiro[3.4]octane, and its hydrochloride salt.

The conversion of a free base, particularly a secondary amine, into a hydrochloride salt is a cornerstone of pharmaceutical development.[1] This strategy is frequently employed to enhance aqueous solubility, improve dissolution rates, and increase the overall stability of an active pharmaceutical ingredient (API).[2][3] For a novel entity like 2-Methoxy-6-azaspiro[3.4]octane hydrochloride, a thorough and systematic characterization of its physicochemical properties is not merely a formality; it is a critical prerequisite for any further investigation into its potential as a drug development candidate. Understanding these core properties governs everything from formulation design to predicting pharmacokinetic behavior.

This document provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride. The protocols described herein are designed to be self-validating systems, grounded in authoritative standards from regulatory bodies and established scientific literature.

Molecular Identity and Structure

A precise understanding of the molecule's composition is the foundation of all subsequent analysis.

PropertyValue
Chemical Name 2-Methoxy-6-azaspiro[3.4]octane hydrochloride
Structure (HCl Salt) Chemical Structure of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
CAS Number 2306272-58-0
Parent Free Base 2-Methoxy-6-azaspiro[3.4]octane
Parent CAS Number 1694801-55-2

Proposed Synthetic Route

As no direct synthesis is prominently published, a plausible and robust synthetic pathway is proposed based on established methodologies for constructing azaspiro[3.4]octane cores and subsequent functionalization.[4][5][6] The proposed route prioritizes commercially available starting materials and high-yielding transformations.

The workflow begins with the synthesis of the core 6-azaspiro[3.4]octane scaffold, which is then functionalized to introduce the methoxy group, followed by N-deprotection and final salt formation.

Synthetic_Workflow A Commercially Available Cyclopentanone Derivative B Step 1: Annulation (e.g., with N-Boc-azetidinone) A->B Reagents C N-Boc-6-azaspiro[3.4]octan-2-one B->C Intermediate 1 D Step 2: Reduction (e.g., NaBH4) C->D Reagents E N-Boc-2-hydroxy-6-azaspiro[3.4]octane D->E Intermediate 2 F Step 3: O-Methylation (e.g., NaH, MeI) E->F Reagents G N-Boc-2-methoxy-6-azaspiro[3.4]octane F->G Intermediate 3 H Step 4: N-Deprotection (e.g., TFA or HCl in Dioxane) G->H Reagents I 2-Methoxy-6-azaspiro[3.4]octane (Free Base) H->I Intermediate 4 J Step 5: Salt Formation (HCl in Ether/IPA) I->J Reagents K Final Product: 2-Methoxy-6-azaspiro[3.4]octane hydrochloride J->K Purified Solid

Caption: Proposed multi-step synthesis of the target compound.

Structural Confirmation and Purity Analysis

Unambiguous structural confirmation and the assessment of purity are critical. A combination of chromatographic and spectroscopic methods should be employed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small-molecule APIs.

Experimental Protocol: HPLC Purity Method

  • System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is a robust starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to effectively separate the main peak from any potential impurities or starting materials.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD monitoring at 210 nm (for lack of a strong chromophore) and 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥98% is typically required for use as a reference standard.

Spectroscopic Identity Confirmation

Mass spectrometry confirms the molecular weight of the free base. For amines, electrospray ionization (ESI) in positive mode is highly effective.

Expected Results:

  • Nitrogen Rule: The free base (C₈H₁₅NO) contains one nitrogen atom, so its molecular ion [M]⁺ should have an odd nominal mass. The exact mass of the protonated molecule [M+H]⁺ should be confirmed by high-resolution mass spectrometry (HRMS).

  • Fragmentation: The dominant fragmentation pathway for acyclic amines is α-cleavage.[7][8] For this spirocyclic system, fragmentation will be more complex, but expect cleavage adjacent to the nitrogen atom within the azetidine ring, leading to a stable iminium ion.[7]

NMR is the most powerful tool for unambiguous structure elucidation. The complexity of spirocyclic systems often requires a full suite of 1D and 2D NMR experiments.[9][10]

Expected ¹H NMR Features (in D₂O or DMSO-d₆):

  • Methoxy Group (-OCH₃): A sharp singlet integrating to 3 protons, typically in the range of 3.2-3.8 ppm.

  • Aliphatic Protons: A series of complex, overlapping multiplets in the 1.5-4.0 ppm range corresponding to the protons on the cyclopentane and azetidine rings. Protons adjacent to the nitrogen will be deshielded and appear further downfield.

  • Spirocenter Effects: The rigid spirocyclic structure can lead to diastereotopic protons, resulting in more complex splitting patterns (e.g., geminal coupling) than might be expected from a simple 2D drawing.

Expected ¹³C NMR Features:

  • Spiro Carbon: A quaternary carbon signal, which can be identified using a DEPT-135 experiment (where it will be absent). Its chemical shift is characteristic of spirocyclic systems.[11]

  • Methoxy Carbon: A signal in the 50-60 ppm region.

  • Aliphatic Carbons: Signals in the 20-70 ppm range. Carbons bonded to the nitrogen and oxygen will be the most downfield.

2D NMR Experiments (COSY, HSQC, HMBC): These are essential to assign all proton and carbon signals and confirm the connectivity of the entire spin system, verifying the spirocyclic core and the position of the methoxy group.

Core Physicochemical Properties

The following properties are critical for predicting the in vivo behavior of a drug candidate and for guiding formulation development.

Acidity Constant (pKa)

The pKa of the secondary amine's conjugate acid dictates the ionization state of the molecule at different physiological pH values. This is crucial for solubility, permeability, and receptor binding. Potentiometric titration is the most accurate and widely accepted method for pKa determination.[12][13][14]

Experimental Protocol: Potentiometric pKa Determination

  • Instrumentation: Calibrated automated titrator (e.g., Mettler Toledo T5) with a combination pH electrode. Calibrate the electrode immediately before use with standard buffers (pH 4.0, 7.0, 10.0).[12]

  • Sample Preparation: Prepare a ~1 mM solution of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride in deionized water. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[14]

  • Titration: Purge the solution with nitrogen to remove dissolved CO₂. Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.01 mL) and recording the pH after stabilization at each step.[14]

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV) identifies the equivalence point, and the pKa corresponds to the pH at half that volume.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Electrode (pH 4, 7, 10) Prepare Prepare ~1 mM Analyte in 0.15 M KCl Calibrate->Prepare Purge Purge with N2 Prepare->Purge Titrate Titrate with 0.1 M NaOH Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative EquivPoint Find Equivalence Point (Peak of Derivative) Derivative->EquivPoint pKa Determine pKa (pH at 1/2 Equiv. Volume) EquivPoint->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

Solubility is a primary determinant of oral bioavailability. The shake-flask method is the definitive technique for determining equilibrium solubility.[15][16] According to FDA guidelines, solubility should be assessed over the physiological pH range of 1.2 to 6.8.[17]

Experimental Protocol: Shake-Flask Solubility

  • Media Preparation: Prepare buffers at pH 1.2 (e.g., simulated gastric fluid without enzymes), 4.5 (acetate buffer), and 6.8 (e.g., simulated intestinal fluid without enzymes).[17]

  • Sample Addition: Add an excess of the hydrochloride salt to each buffer in separate vials to create a visible slurry. This ensures saturation.[18]

  • Equilibration: Place the vials in a shaker bath set to 37 ± 1 °C and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[16]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Dilute the filtrate with mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method (as described in Section 3.1).

  • pH Verification: Measure the final pH of the saturated solution to confirm it has not significantly changed during the experiment.[18]

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment and is a key predictor of membrane permeability and absorption. The partition coefficient (LogP) refers to the neutral species, while the distribution coefficient (LogD) is pH-dependent and accounts for all ionic species. An HPLC-based method provides a rapid and reliable alternative to the traditional shake-flask method.[19][20][21]

Experimental Protocol: HPLC-based LogD₇.₄

  • Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using a set of standards with known LogP values.

  • System: HPLC system as described previously.

  • Column: C18 column.

  • Mobile Phase: An isocratic mobile phase is used, typically a mixture of phosphate buffer at pH 7.4 and an organic modifier like methanol or acetonitrile. The exact ratio is optimized to achieve good retention and peak shape for the standards.

  • Standards: A series of 5-7 compounds with well-established LogP values spanning a relevant range (e.g., -1 to 4) are run under the same conditions.

  • Analysis:

    • Calculate the capacity factor (k') for each standard and the test compound: k' = (t_R - t_0) / t_0, where t_R is the retention time and t_0 is the column dead time.

    • Plot the known LogP values of the standards against their calculated log(k').

    • Perform a linear regression to generate a calibration curve.

    • Use the log(k') of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride and the regression equation to calculate its LogD at pH 7.4.

Chemical Stability (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods. These studies are performed under conditions more stressful than accelerated stability testing, as outlined in ICH guideline Q1A(R2).[22][23] The goal is to achieve 5-20% degradation of the API.[22]

Experimental Protocol: Forced Degradation Studies

  • Sample: Prepare solutions of the API (~1 mg/mL) in the relevant stress medium.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8-24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid API at 80 °C for 48 hours. Store a solution at 60 °C.

    • Photolytic: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[24]

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the validated HPLC-DAD method.

  • Evaluation:

    • Assess the loss of the main peak (assay).

    • Monitor for the appearance of new peaks (degradation products).

    • Perform a peak purity analysis using the DAD to ensure the main peak is not co-eluting with any degradants, thus confirming the method is "stability-indicating."[25]

Summary of Physicochemical Data

The following table should be used to collate the experimental results from the characterization studies described above.

ParameterMethodConditionsResult
Purity HPLC-DADC18 Column, H₂O/ACN Gradient (0.1% FA)To be determined (%)
Identity HRMS (ESI+)Confirmation of [M+H]⁺To be determined
Structure ¹H, ¹³C, 2D NMRIn DMSO-d₆Confirmed / Inconsistent
pKa Potentiometric Titration25 °C, 0.15 M KClTo be determined
Solubility (pH 1.2) Shake-Flask37 °C, 24hTo be determined (mg/mL)
Solubility (pH 4.5) Shake-Flask37 °C, 24hTo be determined (mg/mL)
Solubility (pH 6.8) Shake-Flask37 °C, 24hTo be determined (mg/mL)
Lipophilicity (LogD₇.₄) RP-HPLCpH 7.4 Buffer / Organic ModifierTo be determined
Stability Forced Degradation (ICH)Acid, Base, Oxidative, Thermal, Photolytic StressDegradation Profile

Conclusion

A comprehensive understanding of the physicochemical properties of a novel chemical entity is paramount for its successful progression in the drug discovery and development pipeline. This guide outlines a systematic and robust approach for the characterization of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride. By following these validated protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions regarding formulation, further biological testing, and the overall viability of this compound as a potential therapeutic agent. The execution of these studies provides not just a set of parameters, but a foundational understanding of the molecule's behavior, which is indispensable for navigating the complexities of pharmaceutical development.

References

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004).
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  • Google Patents. (2003). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Semantic Scholar. (n.d.). Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method.
  • Google Patents. (2003). US6524863B1 - High throughput HPLC method for determining Log P values.
  • IVT Network. (n.d.).
  • Wright, A. D., et al. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC.
  • SGS. (n.d.).
  • Development of forced degradation and stability indic
  • IJCRT.org. (n.d.).
  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
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  • JoVE. (2023). Video: Mass Spectrometry of Amines.
  • Chemistry LibreTexts. (2025). 10.8: Spectroscopy of Amines.
  • Roy, T. (n.d.).
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  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
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  • PubMed. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
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  • ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252.
  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane.
  • SciSpace. (n.d.).
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  • PubMed. (2012).
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Sources

Strategic Utilization of 2-Methoxy-6-azaspiro[3.4]octane in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers[1]

Executive Summary: Escaping Flatland

2-Methoxy-6-azaspiro[3.4]octane hydrochloride represents a high-value "privileged structure" in modern medicinal chemistry.[1][2] Unlike traditional "flat" aromatic scaffolds, this spirocyclic amine offers significant three-dimensional character (


), which correlates directly with improved clinical success rates.[1][2][3]

This guide details the biological utility of this scaffold not as a standalone drug, but as a critical bioisostere used to modulate lipophilicity (LogP), enhance metabolic stability, and provide novel exit vectors for ligand-protein interactions.[1]

Physicochemical Profile & Structural Logic[1][2]

The 6-azaspiro[3.4]octane core serves as a rigidified surrogate for piperidine or morpholine rings.[1][2][3] The addition of the 2-methoxy substituent on the cyclobutane ring introduces a specific hydrogen bond acceptor (HBA) vector orthogonal to the amine functionality.

Comparative Properties Table

The following table illustrates why a chemist would select this scaffold over traditional analogs.

Property4-Methoxy-piperidine2-Methoxy-6-azaspiro[3.4]octaneImpact on Drug Design
Geometry Chair conformation (flexible)Spiro-constrained (rigid)Reduces entropic penalty upon binding.[1][2]
Vector Equatorial/Axial equilibriumDefined vectorPrecise positioning of the -OMe group.[1][2]
Lipophilicity (cLogP) ~0.8 - 1.2~0.4 - 0.8Lowers lipophilicity; improves solubility.[1][2]
Metabolic Stability Susceptible to oxidationResistantBlocks CYP450 metabolism at the

-carbon.[1][2]
Basicity (

)
~10.5~9.8 - 10.2Slightly reduced basicity improves membrane permeability.[1][2]
Mechanism of Action: The Bioisosteric Advantage

In drug design, this molecule is utilized to address Metabolic Liability .[1] Traditional piperidines are often metabolized rapidly by Cytochrome P450 enzymes at the carbon adjacent to the nitrogen.[2] The spiro-linkage in 2-methoxy-6-azaspiro[3.4]octane sterically hinders this position, extending the half-life (


) of the parent compound.[1][2]

Furthermore, the methoxy group acts as a "polar handle," engaging in hydrogen bonding with backbone amides or serine/threonine side chains in the target protein's binding pocket, often improving potency (


) while simultaneously lowering LogD.[1]

Biological Applications & Case Studies

GPCR Modulation (Dopamine & MCHr1)

Research indicates that spirocyclic scaffolds are highly effective in targeting G-Protein Coupled Receptors (GPCRs).[1][2]

  • Application: Replacement of the piperidine moiety in Dopamine D3 receptor antagonists.[2]

  • Outcome: The spiro[3.4]octane core maintains the critical distance between the basic nitrogen and the aromatic warhead while reducing off-target hERG channel inhibition—a common toxicity risk with flexible piperidines.

Kinase Inhibition (EGFR & MAP)

In kinase inhibitors (e.g., 4-anilinoquinazoline derivatives), the solvent-exposed region often tolerates bulk.[1]

  • Application: Attaching 2-methoxy-6-azaspiro[3.4]octane allows the methoxy group to interact with solvent water networks or specific residues at the rim of the ATP-binding pocket.[1][2]

  • Benefit: The rigid spiro-core prevents the "floppiness" associated with linear alkyl chains, locking the inhibitor into a bioactive conformation.[1]

Visualizing the Design Workflow

The following diagram illustrates the decision matrix for incorporating this scaffold.

DesignWorkflow Problem Lead Compound Liability: High Clearance / hERG Toxicity Analysis Structural Analysis: Identify Labile Piperidine/Morpholine Problem->Analysis Initiate SAR Selection Scaffold Selection: 2-Methoxy-6-azaspiro[3.4]octane Analysis->Selection Bioisosteric Replacement Synthesis Synthesis: Coupling via Buchwald or Amide Bond Selection->Synthesis Incorporate Building Block Validation Validation: Microsomal Stability & Patch Clamp Synthesis->Validation Test New Analog Validation->Problem Iteration (if fails)

Figure 1: Decision matrix for utilizing spirocyclic scaffolds to resolve ADMET liabilities.

Experimental Protocols

Handling & Free-Basing

The compound is supplied as a hydrochloride salt (HCl), which renders it stable but non-nucleophilic.[1][2] It must be free-based for use in nucleophilic substitution or Buchwald-Hartwig couplings.[1][2]

Protocol:

  • Dissolve 1.0 eq of 2-Methoxy-6-azaspiro[3.4]octane HCl in minimal Methanol (MeOH).

  • Pass the solution through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[1][2]

  • Wash the cartridge with MeOH (removes non-basic impurities).[2]

  • Elute the free amine with 2M Ammonia in MeOH.[2]

  • Concentrate in vacuo immediately prior to reaction to avoid formation of carbamates from atmospheric

    
    .[1][2]
    
In Vitro Microsomal Stability Assay

To validate the biological advantage of this scaffold, a metabolic stability assay is required.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.[1][2]

  • NADPH Regenerating System.[1][2]

  • Test Compound (Spiro derivative) vs. Control (Piperidine derivative).[1][2]

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation: Mix 1 µM compound with 0.5 mg/mL microsomes at 37°C.

  • Initiation: Add NADPH to start the reaction.[2]

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).[2]

Success Criteria: A decrease in


 of >50% compared to the piperidine analog confirms the protective effect of the spiro-scaffold.
Biological Pathway Interaction

The following diagram visualizes how the spiro-scaffold blocks metabolic degradation compared to a standard ring.

MetabolicPathway Substrate_Std Standard Piperidine (Lead) CYP450 CYP450 Enzyme (Metabolism) Substrate_Std->CYP450 Accessible Alpha-C Metabolite Oxidized Metabolite (Inactive/Toxic) CYP450->Metabolite Rapid Clearance Substrate_Spiro Spiro[3.4]octane (Optimized) Substrate_Spiro->CYP450 Steric Hindrance Blocked Steric Blockade (No Oxidation) Substrate_Spiro->Blocked Resists Metabolism Active Maintained Potency (High Exposure) Blocked->Active Extended Half-life

Figure 2: Mechanistic comparison of metabolic susceptibility between standard piperidines and spirocyclic analogs.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry.[2][4]

  • Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.[1][2]

  • Zheng, Y. J., & Tice, C. M. (2016).[1][2][5] The utilization of spirocyclic scaffolds in novel drug discovery.[2][5][6][7][8][9][10][11] Expert Opinion on Drug Discovery.[1][2][5]

  • Wuitschik, G., et al. (2010).[1][2] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[1][2] [1]

  • Enamine Ltd. (2025).[1][2] Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery.[1][2][11]

Sources

The Spirocyclic Advantage: A Technical Guide to Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the modern era of drug discovery, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional molecules—has become a guiding principle for medicinal chemists.[1] At the heart of this evolution lies the spirocyclic scaffold, a unique structural motif characterized by two rings sharing a single atom. This guide provides an in-depth technical exploration of the role of spirocyclic scaffolds in improving the drug-like properties of therapeutic candidates. We will delve into the fundamental principles, synthesis strategies, and measurable impact of these three-dimensional structures on key absorption, distribution, metabolism, and excretion (ADME) parameters, potency, and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of spirocyclic chemistry in their programs.

Introduction: Beyond Flatland and into the Third Dimension

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While instrumental in the development of numerous successful drugs, an over-reliance on flat, rigid structures has often led to challenges in achieving optimal physicochemical properties and target selectivity. The concept of increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates has gained significant traction as a strategy to improve clinical success rates.[2] Spirocyclic scaffolds are quintessential examples of Fsp³-rich structures, offering a rigid yet three-dimensional framework that can significantly influence a molecule's interaction with its biological target and its overall disposition in the body.

The core advantage of a spirocyclic system lies in its ability to project substituents into distinct vectors in three-dimensional space from a constrained core. This contrasts sharply with planar systems, where substituents are largely confined to a single plane. This seemingly subtle structural difference has profound implications for a compound's biological activity and developability.

The Structural and Conformational Benefits of Spirocyclic Scaffolds

The unique geometry of spirocycles imparts several key advantages in drug design:

  • Enhanced Three-Dimensionality: The spiro-fusion introduces a quaternary center that forces the connected rings into perpendicular or near-perpendicular orientations. This inherent three-dimensionality allows for more extensive and specific interactions with the complex topographies of protein binding pockets.

  • Conformational Rigidity: The fused nature of spirocycles reduces the number of rotatable bonds in a molecule. This pre-organization of the ligand into a bioactive conformation can lead to a lower entropic penalty upon binding to its target, resulting in increased potency.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and diverse chemical space, offering opportunities for the development of intellectual property and for identifying hits against challenging targets.

Strategic Incorporation: The Synthesis of Spirocyclic Scaffolds

The growing appreciation for spirocyclic scaffolds has spurred the development of innovative synthetic methodologies. While the construction of a spirocenter can be synthetically challenging, a number of robust strategies are now available to medicinal chemists.

Key Synthetic Approaches

Several powerful reactions have been adapted and optimized for the synthesis of spirocyclic systems, including:

  • Spirocyclization Reactions: Intramolecular reactions such as aldol condensations, Michael additions, and ring-closing metathesis are commonly employed to form the second ring of a spirocycle.

  • Rearrangement Reactions: Certain molecular rearrangements, like the pinacol and semi-pinacol rearrangements, can be harnessed to generate spirocyclic carbocyclic frameworks.

  • Multi-component Reactions: One-pot, multi-component reactions offer an efficient route to complex spirocyclic structures from simple starting materials.

Exemplary Synthetic Protocol: Synthesis of a 2-Oxa-7-azaspiro[4.5]decane Derivative

The 2-oxa-7-azaspiro[4.5]decane scaffold is a privileged motif in medicinal chemistry. The following is a representative, multi-step synthesis that highlights key transformations used to construct such a spirocycle.[3]

Experimental Protocol: Synthesis of Benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate [3]

Step 1: Asymmetric Allylic Alkylation To establish the chiral quaternary center, an asymmetric allylic alkylation of a piperidine precursor is performed. This reaction utilizes a chiral palladium catalyst to control the stereochemistry of the newly formed C-C bond.

Step 2: Ozonolysis The terminal alkene is then cleaved via ozonolysis to yield a ketone, which will serve as a handle for the subsequent cyclization.

Step 3: Reduction The ketone is reduced to the corresponding alcohol using a stereoselective reducing agent to set the desired stereochemistry for the upcoming ring closure.

Step 4: Mitsunobu Reaction An intramolecular Mitsunobu reaction is employed to effect the final ring closure. The alcohol displaces a suitably activated hydroxyl group to form the tetrahydrofuran ring, thus completing the spirocyclic core.

Step 5: Purification The final product is purified by column chromatography to yield the desired 2-oxa-7-azaspiro[4.5]decane derivative with high enantiomeric excess.

Quantifiable Impact on Drug-Like Properties

The theoretical advantages of spirocyclic scaffolds translate into tangible improvements in key drug-like properties. The following sections provide a data-driven overview of these enhancements, with comparative examples where available.

Physicochemical Properties: Solubility, Lipophilicity, and Metabolic Stability

The introduction of a spirocycle can significantly modulate a compound's physicochemical profile. Generally, the increase in Fsp³ character leads to:

  • Improved Aqueous Solubility: The less planar and more polar nature of spirocyclic compounds often results in better solubility compared to their flat aromatic counterparts.

  • Reduced Lipophilicity (logP/logD): While not a universal rule, the replacement of a lipophilic aromatic ring with a more three-dimensional, saturated spirocycle can lead to a decrease in logP or logD, which can be beneficial for overall drug-like properties.

  • Enhanced Metabolic Stability: The rigid, three-dimensional nature of spirocycles can shield metabolically labile sites from enzymatic degradation by cytochrome P450 enzymes. The absence of easily oxidizable aromatic C-H bonds also contributes to this effect.

Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs

Compound Pair Scaffold Type logD at pH 7.4 Metabolic Stability (t½ in human liver microsomes) Reference
MCHr1 Antagonist Non-spirocyclic (Morpholine)HighModerate[2]
Spirocyclic (Azaspirocycle)LowerImproved[2]
MmpL3 Inhibitor Non-spirocyclic4.2High Clearance[4]
Spirocyclic3.5Moderate Clearance[4]
Pharmacological Profile: Potency and Selectivity

The conformational constraint and three-dimensional orientation of functional groups afforded by spirocyclic scaffolds can lead to significant improvements in a compound's interaction with its biological target.

  • Increased Potency: By pre-organizing the pharmacophoric elements in a conformation that is optimal for binding, the entropic penalty of binding is reduced, often leading to a substantial increase in potency.

  • Enhanced Selectivity: The well-defined spatial arrangement of substituents on a spirocyclic core can enable more precise interactions with the target protein while avoiding interactions with off-targets, thereby improving selectivity.

Table 2: Impact of Spirocyclic Scaffolds on Potency and Selectivity

Target Compound Type Potency (IC₅₀/EC₅₀) Selectivity Profile Reference
PARP-1 Olaparib (Non-spirocyclic piperazine)PotentPan-PARP inhibitor[2]
Diazaspiro[3.3]heptane analog2-fold less potentIncreased selectivity for PARP-1[2]
SHP2 Non-spirocyclic precursorComparable-[2]
Spirocyclic analogComparable protein inhibition, improved cellular efficacyMaintained orientation of primary amine for key H-bond interactions[2]
Safety Profile: hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development due to the risk of cardiac arrhythmias. The physicochemical properties of a compound, particularly its lipophilicity and basicity, are key drivers of hERG inhibition. By modulating these properties, spirocyclic scaffolds can mitigate hERG liability.

Experimental Protocol: hERG Inhibition Assay using Automated Patch Clamp

The potential for a compound to inhibit the hERG channel is typically assessed using an automated patch-clamp assay.[4][5]

  • Cell Culture: A stable cell line expressing the hERG channel (e.g., CHO or HEK293 cells) is cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, the cells are harvested and prepared as a single-cell suspension.

  • Compound Preparation: The test compound is serially diluted to a range of concentrations in an appropriate buffer.

  • Automated Patch Clamp: The cell suspension and compound solutions are loaded onto the automated patch-clamp instrument. The instrument automatically establishes a whole-cell patch clamp configuration and applies a voltage protocol to elicit hERG currents.

  • Data Acquisition and Analysis: The hERG current is measured in the absence and presence of the test compound. The percentage of inhibition at each concentration is calculated, and an IC₅₀ value is determined by fitting the data to a concentration-response curve.

Case Study: MmpL3 Inhibitors

In the development of inhibitors for Mycobacterium tuberculosis MmpL3, a highly lipophilic monobasic amine series was identified with potent activity but also significant hERG inhibition and cytotoxicity.[4] The introduction of a spirocyclic scaffold and optimization of a zwitterionic series led to a lead compound with markedly improved hERG and cytotoxicity profiles.[4]

Visualizing the Spirocyclic Advantage

The conceptual benefits of spirocyclic scaffolds can be effectively visualized using diagrams. The following Graphviz diagrams illustrate key concepts discussed in this guide.

G cluster_0 Planar Scaffold cluster_1 Spirocyclic Scaffold Planar Planar Aromatic Core Substituent1 Substituent A Planar->Substituent1 Substituent2 Substituent B Planar->Substituent2 BiologicalTarget Protein Binding Pocket Planar->BiologicalTarget Limited 3D Interaction Spiro Spirocyclic Core Substituent3 Substituent C (Axial) Spiro->Substituent3 Substituent4 Substituent D (Equatorial) Spiro->Substituent4 Spiro->BiologicalTarget Enhanced 3D Interaction

Figure 1: Comparison of a planar vs. a spirocyclic scaffold interacting with a biological target.

G Start Drug Discovery Cascade Start Lead Initial Lead Compound (Often Planar) Start->Lead Optimize Lead Optimization Lead->Optimize Spiro Introduce Spirocyclic Scaffold Optimize->Spiro Properties Improved Properties: - Increased Fsp³ - Enhanced Solubility - Reduced logP - Improved Metabolic Stability - Increased Potency - Enhanced Selectivity - Reduced hERG Inhibition Spiro->Properties Candidate Drug Candidate Properties->Candidate

Figure 2: Workflow illustrating the strategic introduction of a spirocyclic scaffold in lead optimization.

Conclusion and Future Perspectives

Spirocyclic scaffolds represent a powerful tool in the medicinal chemist's arsenal for overcoming many of the challenges associated with traditional "flat" drug discovery. Their inherent three-dimensionality, conformational rigidity, and ability to favorably modulate a wide range of physicochemical and pharmacological properties make them an attractive strategy for the design of novel therapeutics with improved efficacy and safety profiles. While the synthesis of these complex structures can be more demanding than their achiral, planar counterparts, the continued development of innovative synthetic methodologies is making them increasingly accessible. As our understanding of the intricate interplay between molecular architecture and biological function deepens, the strategic incorporation of spirocyclic scaffolds is poised to play an ever-more-critical role in the future of drug discovery.

References

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Warrier, T., et al. (2021). Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega, 6(15), 10346–10357. [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026). Organic Process Research & Development. [Link]

  • Reilly, U., et al. (2018). The Discovery of 2-((2R)-2-Methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide (Niraparib), a Novel, Potent, and Orally Bioavailable Poly(ADP-ribose) Polymerase (PARP)-1 and PARP-2 Inhibitor. Journal of Medicinal Chemistry, 61(15), 6545-6562.
  • Johansson, A., et al. (2016). Discovery of a Potent and Orally Bioavailable Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist with an Improved Safety Profile. Journal of Medicinal Chemistry, 59(1), 218-232.
  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(3), 1781-1792.
  • A seven-step enantioselective route for the synthesis of benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate (1) with >99% ee is reported on a multi-hundred-gram scale in 42% overall yield. (2026). Organic Process Research & Development. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29.
  • Batista, V. F., Pinto, D. C. G. A., & Silva, A. M. S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 263-278. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Lonza. Retrieved February 15, 2026, from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved February 15, 2026, from [Link]

  • Graphviz tutorial. (2021, January 13). YouTube. [Link]

  • Drawing graphs with Graphviz. (2012, June 11). Graphviz. [Link]

  • Request PDF: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

The Strategic Deployment of 2-Methoxy-6-azaspiro[3.4]octane HCl in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Conformationally-Restricted Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the quest for novel molecular architectures that confer advantageous physicochemical properties is perpetual. Azaspirocycles have emerged as privileged scaffolds due to their inherent three-dimensional character, which allows for a more sophisticated exploration of chemical space compared to their linear or monocyclic counterparts. The 6-azaspiro[3.4]octane framework, in particular, offers a unique combination of a strained azetidine ring fused to a cyclopentane ring. This arrangement imparts a rigid, well-defined geometry that can reduce the entropic penalty of binding to a biological target and improve metabolic stability.

This guide focuses on a specific, functionalized derivative: 2-Methoxy-6-azaspiro[3.4]octane hydrochloride. The introduction of a methoxy group at the 2-position of the cyclopentane ring offers a strategic vector for molecular design, potentially influencing solubility, metabolic pathways, and target engagement through hydrogen bonding interactions. As a secondary amine, the nitrogen atom of the azetidine ring serves as a versatile nucleophilic handle for a wide array of synthetic transformations. This document provides a comprehensive overview of the properties of 2-Methoxy-6-azaspiro[3.4]octane HCl and detailed protocols for its application as a building block in key organic reactions.

Physicochemical Properties and Handling

PropertyValueSource/Comment
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in water, methanol; sparingly soluble in dichloromethaneAs a hydrochloride salt
Storage Store in a cool, dry place under an inert atmosphereHygroscopic nature is possible

Note on Handling: 2-Methoxy-6-azaspiro[3.4]octane HCl is a secondary amine salt. For reactions requiring the free base, a simple workup with a suitable inorganic base (e.g., NaHCO₃, K₂CO₃) is necessary. The free base is expected to be a volatile oil and should be handled in a well-ventilated fume hood.

Proposed Synthesis of the Building Block

Synthetic_Pathway Start Protected Azetidine Precursor Intermediate1 2-Hydroxy-6-azaspiro[3.4]octane derivative Start->Intermediate1 Annulation Strategy [5] Intermediate2 N-deprotected 2-Hydroxy-6-azaspiro[3.4]octane Intermediate1->Intermediate2 Deprotection Product_freebase 2-Methoxy-6-azaspiro[3.4]octane Intermediate2->Product_freebase Williamson Ether Synthesis (e.g., NaH, CH₃I) [8, 12, 15, 18] Final_Product 2-Methoxy-6-azaspiro[3.4]octane HCl Product_freebase->Final_Product HCl salt formation Buchwald_Hartwig_Workflow Reactants 2-Methoxy-6-azaspiro[3.4]octane + Aryl Halide (Br, Cl) Reaction Inert Atmosphere (Ar/N₂) Heat (80-110 °C) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP, XPhos) Catalyst->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Aryl-2-methoxy-6-azaspiro[3.4]octane Workup->Product Reductive_Amination_Workflow Reactants 2-Methoxy-6-azaspiro[3.4]octane + Aldehyde or Ketone Reaction Imine/Iminium Formation & In situ Reduction Reactants->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Reaction Solvent Solvent (e.g., DCE, THF, MeOH) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Alkyl-2-methoxy-6-azaspiro[3.4]octane Workup->Product

Sources

Cell-based assay protocols for evaluating 2-Methoxy-6-azaspiro[3.4]octane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Cell-Based Assay Protocols for the Evaluation of 2-Methoxy-6-azaspiro[3.4]octane Derivatives

Abstract

The 2-azaspiro[3.4]octane scaffold represents a class of privileged structures in modern medicinal chemistry, prized for its inherent three-dimensionality which can confer improved physicochemical properties and novel biological activities.[1] Derivatives, such as the 2-Methoxy-6-azaspiro[3.4]octane series, are of significant interest for drug discovery programs targeting a wide array of protein classes. A systematic and robust evaluation of these compounds is critical to identify lead candidates and elucidate their mechanisms of action. This guide provides a comprehensive suite of detailed cell-based assay protocols, designed for researchers, scientists, and drug development professionals. We present a logical workflow, beginning with foundational cytotoxicity assessments, moving to primary functional screening against common drug target families like G-Protein Coupled Receptors (GPCRs) and ion channels, and culminating in secondary assays for mechanism of action (MoA) elucidation. Each protocol is presented with field-proven insights into the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Section 1: Foundational Assays: Establishing a Cellular Viability Baseline

Expert Rationale: Before assessing the specific functional activity of a compound, it is imperative to first determine its intrinsic cytotoxicity. A compound that kills cells will invariably produce confounding results in any subsequent functional assay. These initial assays establish a critical concentration window where the compound is well-tolerated by the cells, ensuring that observed effects in later screens are due to specific target engagement rather than general toxicity. We will utilize metabolic assays, which measure the enzymatic activity of viable cells as a proxy for their health.[2]

Protocol: MTT/MTS Cell Viability Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT or its more soluble analogs like MTS) to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

  • Compound Preparation: Prepare a 2x concentration series of the 2-Methoxy-6-azaspiro[3.4]octane derivatives in complete culture medium. A typical starting range is from 100 µM down to 1 nM. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" background control.

  • Compound Treatment: Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Incubate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • Reagent Addition (MTS): Add 20 µL of MTS reagent directly to each well.[2][3]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for your cell line.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the CC₅₀ (Concentration of 50% Cytotoxicity).

Section 2: Primary Functional Screening: Identifying Biological Activity

Expert Rationale: With a non-toxic concentration range established, the next step is to screen the derivatives for specific biological activity. Since azaspirocyclic scaffolds have been shown to interact with a variety of targets, a logical approach is to test against the most common and "druggable" protein families.[4][5][6] This section provides protocols for high-throughput compatible assays for GPCRs and ion channels, which serve as excellent primary screens to identify "hits."[7][8]

Workflow for Primary Screening and Hit Identification

G cluster_0 Phase 1: Foundational Assays cluster_2 Phase 3: Hit Confirmation & MoA Viability Determine CC50 (MTT/MTS Assay) GPCR_Screen GPCR Activity (cAMP or Ca2+ Flux) Viability->GPCR_Screen Select Concentrations < CC50 Ion_Channel_Screen Ion Channel Modulation (Membrane Potential Assay) Viability->Ion_Channel_Screen Select Concentrations < CC50 Transporter_Screen Transporter Activity (Substrate Uptake Assay) Viability->Transporter_Screen Select Concentrations < CC50 Binding_Assay Target Engagement (Binding Assay) GPCR_Screen->Binding_Assay Identify 'Hit' Signaling_Assay Downstream Signaling (Western Blot) Binding_Assay->Signaling_Assay Confirm Target

Caption: General workflow for evaluating novel compounds.

Protocol: GPCR Activation - Intracellular cAMP Assay (HTRF)

Expert Rationale: Many GPCRs signal through the modulation of cyclic AMP (cAMP) via Gs (stimulatory) or Gi (inhibitory) proteins.[9] Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput competitive immunoassay format to measure intracellular cAMP levels.[10]

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the GPCR of interest. For antagonist screening, a cell line with high basal activity or one that can be stimulated with a known agonist is required.

  • Cell Preparation: Harvest cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 0.5 mM).[10] The PDE inhibitor is crucial as it prevents the enzymatic degradation of cAMP, thereby amplifying the signal.

  • Assay Plate Preparation: Dispense 5 µL of compound dilutions into a 384-well, low-volume white plate. For antagonist mode, add 5 µL of an EC₈₀ concentration of a known agonist to these wells.

  • Cell Dispensing: Add 5 µL of the cell suspension (e.g., 2,000-5,000 cells/well) to the assay plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection Reagent Addition: Add the HTRF detection reagents (5 µL of cAMP-d2 followed by 5 µL of anti-cAMP Cryptate antibody, prepared according to the manufacturer's protocol) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and normalize the data to vehicle (for agonist mode) or agonist-only (for antagonist mode) controls. Plot the response against compound concentration to determine EC₅₀ or IC₅₀ values.

Protocol: GPCR Activation - Calcium Flux Assay

Expert Rationale: GPCRs that couple to Gq proteins signal via the release of intracellular calcium stores.[9] This can be measured using fluorescent calcium indicators like Fluo-8, which exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺.[11] This is a "no-wash" assay, making it highly suitable for high-throughput screening.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells expressing the Gq-coupled receptor of interest into a 96- or 384-well black-wall, clear-bottom plate and grow overnight.[12]

  • Dye Loading Solution Preparation: Prepare the dye loading solution containing the calcium indicator (e.g., Fluo-8) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the manufacturer's instructions.

  • Cell Loading: Remove the culture medium and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light. This allows the dye to de-esterify and become active within the cytoplasm.

  • Data Acquisition: Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

  • Assay Execution:

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument then automatically adds a specific volume of the compound solution (e.g., 25 µL of a 5x solution).

    • Continue to measure the fluorescence intensity kinetically for an additional 90-180 seconds.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Normalize the data and plot a dose-response curve to determine the EC₅₀.

Section 3: Secondary & Mechanistic Assays: From Hit to Lead

Expert Rationale: Once a primary "hit" is identified, secondary assays are required to confirm that the compound interacts directly with the intended target and to further investigate its mechanism of action. A competitive binding assay will determine the compound's affinity (Ki) for the receptor, while a downstream signaling analysis like Western blotting can confirm the engagement of the expected intracellular pathways.

Protocol: Target Engagement - Radioligand Competitive Binding Assay

Expert Rationale: This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from a receptor.[13][14] It is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.[15]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the target receptor. Protein concentration should be quantified using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine the following in assay buffer:

    • Cell membranes (e.g., 10-20 µg of protein).

    • Radioligand (e.g., ³H-ligand) at a concentration near its Kd.

    • A dilution series of the unlabeled test compound (the 2-Methoxy-6-azaspiro[3.4]octane derivative).

  • Controls:

    • Total Binding: Contains membranes and radioligand only.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot percent inhibition vs. log concentration to determine the IC₅₀.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Downstream Signaling - Western Blotting for Pathway Activation

Expert Rationale: Western blotting allows for the detection of specific proteins in a complex mixture, making it an essential tool for studying signaling pathways. By using phospho-specific antibodies, one can directly measure the activation state of key downstream effectors (like ERK, AKT, or CREB) following compound treatment.[16][17]

Signaling Pathway Example: Gq-GPCR Activation

G Compound Azaspiro[3.4]octane Derivative GPCR Gq-Coupled Receptor Compound->GPCR Binds & Activates PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC DAG->PKC ERK_Phos p-ERK (Western Blot Target) PKC->ERK_Phos Activates (via Raf/MEK)

Caption: A typical Gq-coupled GPCR signaling cascade.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to attach. Starve cells in serum-free media for 4-6 hours to reduce basal signaling. Treat with the test compound at various concentrations for a specific time (e.g., 5, 15, 30 minutes).

  • Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[18]

  • Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[19]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electric current.[19]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.[18]

  • Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity using densitometry software. To ensure equal loading, the membrane should be stripped and re-probed with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) or total-ERK.

Section 4: Data Presentation and Interpretation

Expert Rationale: Clear and concise presentation of quantitative data is essential for comparing the potency, efficacy, and selectivity of different derivatives within the chemical series.

Table 1: Summary of In Vitro Pharmacological Data for 2-Methoxy-6-azaspiro[3.4]octane Derivatives
Compound IDCytotoxicity CC₅₀ (µM)Target X EC₅₀ (µM) (Functional Assay)Target X Ki (µM) (Binding Assay)p-ERK Activation EC₅₀ (µM) (Western Blot)
Derivative 1> 1000.520.250.65
Derivative 285.31.200.981.50
Derivative 3> 100> 10> 10> 10
Control Cmpd> 1000.010.0050.015

Data are representative examples. CC₅₀ determined by MTS assay after 48h treatment. Functional and binding assays performed on cells expressing Target X. p-ERK activation measured after 15 min stimulation.

References

  • Cell-based assays and instrumentation for screening ion-channel targets - PubMed.
  • Cell Viability Assay Protocols | Thermo Fisher Scientific - US.
  • An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters.
  • Western blot protocol - Abcam.
  • CALCIUM FLUX PROTOCOL.
  • Ion Channel Assay Services - Reaction Biology.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI.
  • Protocol for Cell Viability Assays - BroadPharm.
  • GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review.
  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Cell-Based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed.
  • WST-1 Assay: principles, protocol & best practices for cell viability - Abcam.
  • GloSensor™ cAMP Assay Protocol - Promega Corporation.
  • Cell-Based Ion Channel Assays | Thermo Fisher Scientific - CL.
  • Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - US.
  • Cell Viability Assay (MTT Assay) Protocol.
  • cAMP-Glo™ Assay Protocol - Promega Corporation.
  • cAMP Assay - 96-Well - Product Insert - Meso Scale Discovery.
  • Flow Cytometric Analysis of Calcium Influx Assay in T cells - Bio-protocol.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen.
  • Overview of the types of cell-based transport assays described in this... - ResearchGate.
  • Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit • Catalogue Code: ASIB010.
  • Ion Channel Functional Assays for Screening and Profiling - Eurofins Discovery.
  • Western Blotting Protocol - Cell Signaling Technology.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - NCBI - NIH.
  • Transporter assays | Sigma-Aldrich.
  • BD™ Calcium Assay Kit.
  • Receptor-Ligand Binding Assays - Labome.
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH.
  • Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129) - Abcam.
  • Permeability and Transporters - Admescope.
  • Cellular Uptake & Cellular Release Assays - Gifford Bioscience.
  • Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments.
  • An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine - Benchchem.
  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI.
  • A powerful tool for drug discovery - European Pharmaceutical Review.
  • Techniques for measuring receptor binding – Its uses.pptx - Slideshare.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC.
  • Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. - ResearchGate.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate.
  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate.
  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate.
  • Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable spirocyclic building block. We provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of your target compound.

I. Synthetic Overview & Key Challenges

The synthesis of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the preparation of a protected spirocyclic ketone, followed by reduction, methylation, and finally deprotection with concomitant salt formation.

Synthetic_Pathway A N-Boc-6-azaspiro[3.4]octan-2-one B N-Boc-6-azaspiro[3.4]octan-2-ol A->B Reduction C N-Boc-2-methoxy-6-azaspiro[3.4]octane B->C Methylation D 2-Methoxy-6-azaspiro[3.4]octane hydrochloride C->D Deprotection & Salt Formation

Figure 1: General synthetic workflow for 2-Methoxy-6-azaspiro[3.4]octane hydrochloride.

While this pathway is logical, researchers often face challenges at each stage. This guide will address these potential pitfalls in a question-and-answer format, providing actionable solutions grounded in established chemical principles.

II. Troubleshooting Guide & FAQs

This section is structured to directly address specific issues you may encounter during your experiments.

Synthesis of N-Boc-6-azaspiro[3.4]octan-2-one (The Spiro-Ketone Precursor)

Q1: I am observing a low yield in the synthesis of N-Boc-6-azaspiro[3.4]octan-2-one. What are the likely causes and how can I improve it?

A1: Low yields in the formation of the spirocyclic ketone are often attributed to incomplete reaction, side-product formation, or difficulties in purification. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure that your starting materials, particularly the precursors for the cyclization, are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Reaction Conditions: The formation of the spirocyclic ring is a critical step. If you are employing a multi-step synthesis to construct the spirocycle, ensure that each step is optimized for temperature, reaction time, and solvent. For intramolecular cyclization reactions, reaction concentration can play a crucial role in favoring the desired intramolecular process over intermolecular side reactions.

  • Purification Strategy: Spirocyclic ketones can sometimes be challenging to purify due to their unique three-dimensional structure. Column chromatography is a common method, but careful optimization of the solvent system is crucial. Consider using a gradient elution to effectively separate your product from closely related impurities.[1]

Q2: I am struggling with the purification of the spiro-ketone. Are there alternative methods to column chromatography?

A2: While column chromatography is a versatile technique, other purification methods can be more effective depending on the properties of your compound:

  • Crystallization: If your N-Boc-6-azaspiro[3.4]octan-2-one is a solid, recrystallization can be a highly effective method to obtain high-purity material.[1] Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Distillation: If the compound is a liquid and thermally stable, vacuum distillation could be an option for purification, especially for larger scale preparations.

Reduction of the Spiro-Ketone to the Alcohol

Q3: My reduction of N-Boc-6-azaspiro[3.4]octan-2-one to the corresponding alcohol is incomplete. What should I do?

A3: Incomplete reduction is a common issue. Here are some factors to consider:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol or ethanol is a common and effective choice for reducing ketones to secondary alcohols. If you are observing incomplete reduction, you could consider a more powerful reducing agent like lithium aluminum hydride (LiAlH₄). However, be aware that LiAlH₄ is much more reactive and requires anhydrous conditions.

  • Reaction Temperature and Time: Ensure the reaction is stirred for a sufficient amount of time. While many ketone reductions are rapid, some sterically hindered ketones may require longer reaction times or slightly elevated temperatures. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. Typically, 1.5 to 2 equivalents of NaBH₄ are used.

Methylation of N-Boc-6-azaspiro[3.4]octan-2-ol (Williamson Ether Synthesis)

Q4: I am getting a very low yield for the methylation of the secondary alcohol, and I see a significant amount of an elimination byproduct. How can I improve the yield of the desired ether?

A4: This is a classic challenge of the Williamson ether synthesis, especially with sterically hindered secondary alcohols.[2][3][4][5] The alkoxide formed can act as a base, leading to E2 elimination instead of the desired SN2 substitution.

Williamson_Ether_Synthesis_Challenges cluster_0 Reaction Pathways A N-Boc-6-azaspiro[3.4]octan-2-olate C SN2 Pathway (Desired) A->C D E2 Pathway (Side Reaction) A->D B Methylating Agent (e.g., MeI, Me₂SO₄) B->C E N-Boc-2-methoxy-6-azaspiro[3.4]octane C->E F Elimination Product D->F

Figure 2: Competing SN2 and E2 pathways in the Williamson ether synthesis of a hindered alcohol.

Here are some strategies to favor the SN2 pathway:

  • Choice of Base and Methylating Agent:

    • Use a milder base to form the alkoxide, such as sodium hydride (NaH) in an aprotic solvent like THF.

    • Employ a less sterically demanding and more reactive methylating agent. Methyl iodide (MeI) is often a good choice. Dimethyl sulfate (Me₂SO₄) is another option, but it is highly toxic and should be handled with extreme care.

  • Reaction Temperature: Keep the reaction temperature as low as possible to favor the SN2 reaction, which has a lower activation energy than the E2 elimination. Running the reaction at 0 °C or even lower temperatures can significantly improve the ratio of substitution to elimination.

  • Alternative Methylation Procedures: If the Williamson ether synthesis continues to be problematic, consider alternative methylation methods that are better suited for hindered alcohols, such as using diazomethane with a Lewis acid catalyst (handle with extreme caution due to its explosive and toxic nature) or employing newer methods for hindered ether synthesis.[6]

ParameterRecommendation for Favoring SN2Rationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that generates the alkoxide without introducing competing nucleophiles.
Methylating Agent Methyl Iodide (MeI)A highly reactive and small methylating agent, ideal for SN2 reactions.
Solvent Anhydrous THF or DMFAprotic polar solvents that can solvate the cation but do not participate in the reaction.
Temperature 0 °C to room temperatureLower temperatures generally favor the SN2 pathway over the E2 pathway.

Table 1: Recommended Conditions for Williamson Ether Synthesis of N-Boc-6-azaspiro[3.4]octan-2-ol.

Boc Deprotection and Hydrochloride Salt Formation

Q5: My Boc deprotection with HCl is not going to completion. What could be the reason?

A5: Incomplete Boc deprotection can be due to several factors:

  • Insufficient Acid: Ensure you are using a sufficient excess of HCl. A common reagent is a 4M solution of HCl in dioxane or diethyl ether.

  • Presence of Water: The presence of water can hydrolyze the acid and reduce its effectiveness. Use anhydrous solvents and reagents.

  • Reaction Time and Temperature: While many Boc deprotections are fast at room temperature, some substrates may require longer reaction times or gentle heating. Monitor the reaction progress by TLC until the starting material is fully consumed.

Q6: I am observing an unexpected side product after the Boc deprotection step. What could it be?

A6: A common side product during acid-mediated Boc deprotection is the result of the tert-butyl cation that is generated.[1][7][8] This reactive carbocation can alkylate any nucleophilic sites on your molecule.

  • t-Butylation: If your molecule contains other nucleophilic functional groups or electron-rich aromatic rings, you might observe t-butylation as a side reaction.[1][8]

  • Use of Scavengers: To prevent t-butylation, you can add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or anisole, which will trap the tert-butyl cation.

Q7: I am having trouble isolating the 2-Methoxy-6-azaspiro[3.4]octane hydrochloride salt as a clean solid. What are some tips for purification?

A7: The purification of amine hydrochloride salts can sometimes be tricky.

  • Precipitation and Trituration: After the deprotection is complete, you can often precipitate the hydrochloride salt by adding a non-polar solvent like diethyl ether or hexane to the reaction mixture. The resulting solid can then be washed (triturated) with the non-polar solvent to remove any non-polar impurities.

  • Recrystallization: If the initial precipitate is not pure enough, you can try to recrystallize the hydrochloride salt from a suitable solvent system. Common solvents for recrystallizing amine salts include ethanol, isopropanol, or mixtures of alcohols with ethers or esters.

  • Column Chromatography on Silica Gel: While chromatography of the free base is more common, it is possible to run chromatography on the hydrochloride salt using a polar eluent system, often containing methanol and sometimes a small amount of an acid to keep the amine protonated. However, this can be challenging and may lead to peak tailing. It is often preferable to purify the free base by chromatography and then form the salt.

III. Detailed Experimental Protocols

The following protocols are provided as a general guide. Optimization may be necessary based on your specific experimental setup and the purity of your starting materials.

Protocol 1: Synthesis of N-Boc-6-azaspiro[3.4]octan-2-ol
  • Reaction Setup: To a solution of N-Boc-6-azaspiro[3.4]octan-2-one (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-Boc-6-azaspiro[3.4]octan-2-ol, which can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of N-Boc-2-methoxy-6-azaspiro[3.4]octane
  • Reaction Setup: To a solution of N-Boc-6-azaspiro[3.4]octan-2-ol (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Methoxy-6-azaspiro[3.4]octane Hydrochloride
  • Reaction Setup: Dissolve N-Boc-2-methoxy-6-azaspiro[3.4]octane (1.0 eq) in a minimal amount of an appropriate solvent such as ethyl acetate or dichloromethane.

  • Deprotection and Salt Formation: Add a 4M solution of HCl in dioxane (5-10 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC. The hydrochloride salt may precipitate out of the solution during the reaction.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash it with diethyl ether. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce solidification.

  • Drying: Dry the resulting solid under vacuum to obtain 2-Methoxy-6-azaspiro[3.4]octane hydrochloride.

IV. References

  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.

  • ACS Publications. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry.

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis.

  • Vedantu. (2024). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.

  • Sathee Forum. (2025). Explain Williamson's ether synthesis. What are the limitations of this method.

  • PMC - NIH. (n.d.). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

Sources

Refinement of analytical methods for characterizing 2-Methoxy-6-azaspiro[3.4]octane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the analytical characterization of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride . It is designed for researchers encountering specific challenges related to this molecule's lack of chromophores, stereochemical complexity, and salt properties.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Refinement & Troubleshooting

Molecule Profile & Analytical Challenges

Before troubleshooting, understand the adversary. This compound presents a "Perfect Storm" of analytical difficulties:

  • The "Invisible" Analyte: As a secondary aliphatic amine with an ether linkage, it lacks a conjugated

    
    -system. It is effectively invisible to standard UV detection (>220 nm).
    
  • Stereochemical Duality: The molecule possesses two chiral centers: the C2 carbon (methoxy-bearing) and the spiro-carbon (C4/C5 junction). This results in two pairs of enantiomers (diastereomers). You will likely observe two distinct peaks in achiral chromatography, representing the cis and trans geometric isomers.[1]

  • Salt Dissociation: The hydrochloride salt exists in dynamic equilibrium. Inappropriate buffer pH can lead to peak splitting or retention drift due to on-column free-basing.

Troubleshooting Guide (Q&A)
ISSUE 1: "I am injecting the sample, but I see no peaks or only noise on my HPLC-UV."

Diagnosis: Lack of Chromophore. Technical Explanation: The absorption maximum (


) of the aliphatic amine and ether groups is likely <200 nm. Standard UV detection at 254 nm or 230 nm will yield zero response.
Corrective Protocol: 
  • Switch Detection Mode (Recommended): Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These are "universal" detectors that rely on analyte mass rather than optical properties.

  • Alternative (If UV is mandatory):

    • Set detection wavelength to 200–205 nm .

    • Critical: Use a "UV-transparent" buffer. Replace Citrate or Acetate buffers with Phosphate or Phosphoric Acid . Use high-grade Acetonitrile (far UV cut-off <190 nm).

    • Warning: At 200 nm, baseline noise from gradient elution will be high.

  • Derivatization (The "Nuclear" Option): If sensitivity is critical, react the secondary amine with Fmoc-Cl or Dansyl Chloride to attach a UV-active tag. (See Protocol B).

ISSUE 2: "My main peak is splitting into a doublet, or I see a consistent 'impurity' at ~5-10%."

Diagnosis: Diastereomer Separation. Technical Explanation: Because of the spiro-center and the substituted cyclobutane ring, you have geometric isomers (diastereomers). These have different physical properties and often separate on standard C18 columns. This is likely not an impurity but the other isomer of your product. Corrective Protocol:

  • Verification: Run a GC-FID analysis. If the ratio matches the HPLC doublet, it confirms geometric isomers.

  • Reporting: Do not integrate them separately for Assay unless specified. Sum the areas of both peaks.

  • Resolution: If you need to separate them (e.g., for structure-activity relationship studies), use a column with high shape selectivity, such as a C18-PFP (Pentafluorophenyl) stationary phase.

ISSUE 3: "The peak shape is terrible (tailing factor > 2.0)."

Diagnosis: Silanol Interactions. Technical Explanation: The secondary amine nitrogen is protonated (positively charged) at acidic pH. It interacts strongly with residual negatively charged silanol groups on the silica column surface, causing drag (tailing). Corrective Protocol:

  • High pH Method: Use a hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax Extend) that can withstand pH 10. Use 10 mM Ammonium Bicarbonate (pH 10) as the aqueous mobile phase.

    • Mechanism:[2] At pH 10, the amine is deprotonated (neutral), eliminating the electrostatic interaction with silanols.

  • Ion Pairing (Low pH): Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. The TFA anion pairs with the amine cation, masking the charge.

Validated Analytical Protocols
Protocol A: The "Gold Standard" (HPLC-CAD)

Best for purity and assay without derivatization.

ParameterSetting
Instrument HPLC/UPLC with CAD (Charged Aerosol Detector)
Column C18 Hybrid (e.g., XBridge BEH C18), 100mm x 2.1mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Gradient 5% B to 60% B over 10 min; Hold 2 min.
Column Temp 40°C
Detector CAD (Nebulizer Temp: 35°C; Power Function: 1.0)

Why this works: The Ammonium Formate buffer is volatile (compatible with CAD) and provides ionic strength to manage the salt form. The CAD detects the non-chromophoric amine with high sensitivity.

Protocol B: Pre-Column Derivatization (HPLC-UV)

Best if only a standard UV detector is available.

Reagent: Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride). Reaction: Secondary Amine + Fmoc-Cl


 Fmoc-Carbamate (Highly UV active).
  • Sample Prep: Dissolve 10 mg sample in 1 mL Borate Buffer (pH 9.0).

  • Add Reagent: Add 1 mL of 5 mM Fmoc-Cl in Acetonitrile.

  • Incubate: 10 minutes at ambient temperature.

  • Quench: Add 100 µL Adamantanamine (to scavenge excess Fmoc-Cl).

  • Analyze: HPLC-UV at 265 nm . The Fmoc-derivative will elute significantly later (more hydrophobic).

Protocol C: GC-FID for Volatile Impurities

Best for residual solvents and isomer ratio.

Critical Step: You must "free-base" the salt inside the inlet or via extraction, as HCl salts degrade in hot GC injectors.

  • In-situ Method: Dissolve sample in Methanol containing 5% Triethylamine (TEA). The TEA will displace the HCl, allowing the volatile free amine to vaporize cleanly.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct analytical method based on available instrumentation and data requirements.

AnalyticalWorkflow Start Start: Characterize 2-Methoxy-6-azaspiro[3.4]octane HCl CheckDetector Check Available Detectors Start->CheckDetector IsCAD Is CAD/ELSD Available? CheckDetector->IsCAD MethodA Protocol A: HPLC-CAD (Direct Analysis) IsCAD->MethodA Yes MethodB Protocol B: Derivatization (Fmoc-Cl + HPLC-UV) IsCAD->MethodB No (High Sensitivity Needed) MethodC Protocol C: Low-UV (205nm) (Phosphate Buffer) IsCAD->MethodC No (Quick Check) CheckIsomers Check Peak Homogeneity MethodA->CheckIsomers SplitPeak Split Peak Observed? CheckIsomers->SplitPeak ReportSum Report: Sum of Diastereomers (Cis + Trans) SplitPeak->ReportSum Yes (Expected) CheckVolatile Need Isomer Ratio or Residual Solvents? SplitPeak->CheckVolatile No MethodB->CheckVolatile MethodC->CheckVolatile MethodGC Protocol D: GC-FID (In-situ Free-basing) CheckVolatile->MethodGC Yes

Caption: Analytical decision tree for selecting the optimal characterization method based on detector availability and specific data needs.

References
  • Shinde, V. (2020).[3][4] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. Retrieved from [Link]

  • Heide, M., et al. (2025).[4][5] Analytical Methods for Fast and Sustainable API Screening. Royal Society of Chemistry.[5][6] Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Retrieved from [Link]

  • Chromatography Forum. (2007). HPLC Separation of Amine HCl Salts. Retrieved from [Link]

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Validation & Comparative

High-Fidelity Purity Analysis: qNMR vs. Chromatographic Standards for Non-Chromophoric Spirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity analysis of 2-Methoxy-6-azaspiro[3.4]octane hydrochloride by qNMR Content Type: Publish Comparison Guide

Executive Summary: The "Invisible" Analyte Challenge

In the development of novel spirocyclic scaffolds like 2-Methoxy-6-azaspiro[3.4]octane hydrochloride , researchers face a critical analytical blind spot. Lacking a conjugated


-system, this compound is effectively "invisible" to standard UV detection (HPLC-UV) at robust wavelengths (>220 nm).[1]

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic alternatives (HPLC-UV, HPLC-CAD/ELSD).[1] We demonstrate that for this specific class of aliphatic amine salts, qNMR is not merely an alternative—it is the primary reference method required to establish absolute purity with SI-traceability.[1]

The Core Problem
  • Compound: 2-Methoxy-6-azaspiro[3.4]octane hydrochloride (CAS: 2306272-58-0).[1][2][3]

  • Structural Constraint: Entirely aliphatic skeleton.[1] No UV chromophore.[1]

  • Standard Method Failure: HPLC-UV relies on end-absorption (200-210 nm), resulting in high noise, solvent interference, and an inability to detect non-UV-active impurities (e.g., inorganic salts, residual solvents).[1]

Comparative Analysis: qNMR vs. HPLC Alternatives

The following table contrasts the performance of qNMR against the two most common alternatives for this compound type.

FeatureqNMR (Recommended) HPLC-UV (Standard) HPLC-CAD / ELSD
Detection Principle Nuclear spin (molar response).[1] Universal for protons.UV Light Absorption.[1][4] Depends on chromophores.[1]Aerosol scattering.[1] Depends on volatility/particle size.[1]
Response Factor Uniform (1:1). Signal area

molarity.[1]
Variable. Requires specific reference standards for every impurity.Non-Linear. Response varies with concentration; requires linearization.[1]
Suitability for Target Excellent. Detects methoxy & skeletal protons clearly.[1]Poor. Target has no UV max >210 nm.[1]Moderate. Detects the salt, but precision is lower (>2% RSD).
Impurity Profiling Detects organic impurities, residual solvents, and moisture simultaneously.[1]Misses non-chromophoric impurities and water/solvents.Misses volatile impurities; lower sensitivity than UV.[1]
Reference Standard Requires one generic internal standard (e.g., Maleic Acid).[1]Requires a pure reference of the specific analyte (circular logic).Requires a pure reference for calibration curves.
Measurement Time < 20 mins (Setup + Acquisition).30–60 mins (Equilibration + Run).[1]30–60 mins.[1]
Why qNMR Wins for This Target

For 2-Methoxy-6-azaspiro[3.4]octane HCl , the presence of the methoxy group (-OCH₃) provides a distinct, sharp singlet signal (approx.[1] 3.2–3.3 ppm) that is isolated from the complex multiplet region of the spiro-skeleton.[1] This acts as an ideal "quantitation tag," allowing for precise integration without the need for derivatization required by HPLC.

Scientific Integrity: The qNMR Workflow (Self-Validating Protocol)

To ensure Expertise, Authoritativeness, and Trustworthiness (E-E-A-T) , this protocol uses an Internal Standard (IS) method.[1] This is a self-validating system: if the IS peak shape is distorted or the baseline is uneven, the data is immediately flagged as invalid.

A. Reagents & Materials[1][4][5][6][7]
  • Analyte: ~10-20 mg of 2-Methoxy-6-azaspiro[3.4]octane HCl.[1]

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) is preferred over DMSO-d6.[1]
    
    • Reasoning: The HCl salt is highly water-soluble.[1]

      
       minimizes the water peak interference (HDO at 4.79 ppm) compared to the broad exchangeable peaks seen in DMSO.
      
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).[1]

    • Reasoning: Maleic acid provides a sharp singlet at 6.3 ppm , completely resolved from the aliphatic region (1.0–4.0 ppm) of the spiro-compound. It is non-volatile and stable in aqueous acid.

B. Experimental Protocol
  • Gravimetry (The Critical Step):

    • Weigh approx. 10 mg of Analyte (

      
      ) and 5 mg of Internal Standard (
      
      
      
      ) into the same vial using a microbalance (readability 0.001 mg).
    • Note: Precision in weighing directly dictates the accuracy of the result.

  • Dissolution:

    • Add 0.6 mL

      
      .[1] Vortex until fully dissolved.[1] Ensure no suspended particles remain (Tyndall effect check).[1]
      
  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle:

      
       (maximizes signal).[1]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds.
      • Causality: The

        
         relaxation time for small molecules in 
        
        
        
        can be 2-5 seconds.[1] For quantitative accuracy (99.9%), the delay must be
        
        
        to ensure full magnetization recovery.
    • Scans (

      
      ):  16 or 32 (S/N > 150:1).
      
    • Spectral Width: -2 to 14 ppm.[1]

    • Temperature: 298 K (controlled).

C. Data Processing[1]
  • Phase & Baseline: Apply accurate phasing and polynomial baseline correction (critical for integration).

  • Integration:

    • Integrate the Maleic Acid singlet (6.3 ppm, 2H). Set value to 100.00 or 2.00.

    • Integrate the Methoxy singlet of the analyte (~3.3 ppm, 3H).

    • Validation Check: Check the spiro-ring multiplets (1.5–2.5 ppm).[1] Their integral sum should match the theoretical proton count relative to the methoxy peak. If not, an impurity overlaps.[1][5]

D. Calculation

Calculate Purity (


, % w/w) using the fundamental qNMR equation:

[1]
  • 
    : Integral area[6]
    
  • 
    : Number of protons (IS=2, Sample=3 for OMe)
    
  • 
    : Molar mass (Sample=177.67  g/mol  for HCl salt, IS=116.07  g/mol )[1]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard[4]
    

Visualization: Logical Pathways

Diagram 1: Analytical Decision Matrix

This diagram illustrates why qNMR is the logical choice for this specific molecule, bypassing the failure points of chromatography.

DecisionMatrix Start Start: Purity Analysis of 2-Methoxy-6-azaspiro[3.4]octane HCl CheckChromophore Check Structure: Conjugated System? Start->CheckChromophore NoChromophore NO (Aliphatic Only) CheckChromophore->NoChromophore Aliphatic Amine/Ether HPLC_UV HPLC-UV Analysis CheckChromophore->HPLC_UV Aromatic (Not present) NoChromophore->HPLC_UV Standard Attempt CheckProtons Check Protons: Distinct Signals? NoChromophore->CheckProtons Alternative Path Fail_UV FAILURE: Low Sensitivity End-absorption Noise HPLC_UV->Fail_UV YesProtons YES (Methoxy -OCH3) CheckProtons->YesProtons qNMR_Path qNMR Analysis (Internal Standard Method) YesProtons->qNMR_Path Result RESULT: Absolute Purity (w/w%) SI-Traceable qNMR_Path->Result

Caption: Decision logic confirming qNMR as the viable pathway for non-chromophoric spirocyclic amines.

Diagram 2: The Self-Validating qNMR Workflow

This diagram details the experimental causality, highlighting the critical control points (Weighing and Relaxation Delay).

qNMRWorkflow Weighing Precision Weighing (Analyte + IS) CRITICAL STEP Dissolution Dissolution in D2O (Homogeneity Check) Weighing->Dissolution Relaxation Relaxation Delay (d1) Must be > 5*T1 Dissolution->Relaxation Sample in Magnet Pulse Excitation (90° Pulse) Acquisition Acquisition (FID) Pulse->Acquisition Relaxation->Pulse Acquisition->Relaxation Loop (ns=16) Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Complete Calculation Purity Calculation (Molar Ratio) Processing->Calculation

Caption: Step-by-step qNMR workflow highlighting critical control points (Red) for data integrity.

References

  • Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2025).[1] "qNMR Internal Standard Reference Data." BIPM Metrology Guidelines. [Link][1]

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1]

  • PubChem. (2025).[1][7] "2-Methoxy-6-azaspiro[3.4]octane hydrochloride Compound Summary." National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to the Scalable Production of 2-Methoxy-6-azaspiro[3.4]octane HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methoxy-6-azaspiro[3.4]octane hydrochloride is a valuable spirocyclic amine scaffold increasingly utilized in medicinal chemistry for its ability to impart favorable three-dimensional structural properties into drug candidates.[1][2] However, its widespread application is often hampered by synthetic routes that are not amenable to large-scale production. This guide provides a comparative analysis of two prominent synthetic strategies for 2-Methoxy-6-azaspiro[3.4]octane HCl, culminating in a detailed, validated protocol for a robust and scalable route. By examining key performance indicators such as overall yield, process safety, and cost-effectiveness, this document serves as a critical resource for researchers, process chemists, and drug development professionals aiming to efficiently incorporate this scaffold into their discovery and development pipelines.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In modern drug discovery, there is a significant trend of "escaping from flatland"—moving away from planar, aromatic structures towards more three-dimensional, sp³-rich molecules.[1] Spirocycles, which contain two rings connected by a single common atom, are exemplary in this regard. Their rigid, non-planar conformations can lead to enhanced binding potency, improved selectivity, and better physicochemical properties such as increased solubility.[2][3]

The 2-Methoxy-6-azaspiro[3.4]octane moiety is particularly interesting. The methoxy group can act as a hydrogen bond acceptor or a metabolic blocking group, while the secondary amine provides a key handle for derivatization. The challenge, however, lies in establishing a synthetic pathway that is not only high-yielding but also safe, economical, and scalable to meet the demands of preclinical and clinical development.

This guide will compare two primary approaches:

  • Route A: A classical approach involving the construction of a spirocyclic ketone followed by reductive amination.

  • Route B: A more convergent strategy leveraging a [3+2] cycloaddition to form the core structure.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for scale-up depends on a multitude of factors beyond just the final yield. We must consider the cost and availability of starting materials, the number of synthetic steps, the safety of the reagents and reaction conditions, and the ease of purification.

Route A: Reductive Amination of a Spirocyclic Ketone

This strategy is a well-established method for synthesizing amines.[4][5] It involves the initial synthesis of the key intermediate, N-Boc-6-azaspiro[3.4]octan-2-one, followed by the introduction of the methoxy group and subsequent reductive amination.

Causality Behind Experimental Choices: The use of a Boc-protecting group is standard practice to prevent side reactions with the amine during the initial steps.[6] The final deprotection and salt formation are typically performed in a single step using HCl in a suitable solvent, which is an efficient and industrially common practice.[7]

Route B: [3+2] Cycloaddition Strategy

This more modern approach constructs the diazasprioctane core in a highly efficient cycloaddition reaction.[8][9] This can significantly shorten the overall sequence and potentially improve the overall yield.

Causality Behind Experimental Choices: The [3+2] cycloaddition is a powerful C-C and C-N bond-forming reaction that can rapidly build molecular complexity.[8][10] Starting from a commercially available azetidinone, this route can quickly generate the core spirocycle, which is then further functionalized.

Diagram of Synthetic Pathways

The logical flows of both synthetic routes are illustrated below.

Route A: Reductive Amination Approach

Route_A start Commercially Available Starting Materials step1 Multi-step synthesis start->step1 ketone N-Boc-6-azaspiro[3.4]octan-2-one step1->ketone step2 Reduction & Methylation ketone->step2 methoxy N-Boc-2-methoxy-6- azaspiro[3.4]octane step2->methoxy step3 Boc Deprotection & Salt Formation (HCl) methoxy->step3 product 2-Methoxy-6-azaspiro[3.4]octane HCl step3->product

Caption: Workflow for Route A, proceeding via a spirocyclic ketone intermediate.

Route B: [3+2] Cycloaddition Approach

Route_B start N-Boc-azetidin-3-one step1 Horner-Wadsworth-Emmons Olefination start->step1 ester α,β-Unsaturated Ester step1->ester step2 [3+2] Cycloaddition ester->step2 spirocycle Functionalized N-Boc-2,6- diazaspiro[3.4]octane step2->spirocycle step3 Further Functionalization & Deprotection/Salt Formation spirocycle->step3 product 2-Methoxy-6-azaspiro[3.4]octane HCl step3->product

Caption: Workflow for Route B, utilizing a convergent [3+2] cycloaddition.

Data-Driven Performance Comparison

To provide an objective comparison, the following table summarizes key performance indicators for both routes, based on literature data and process chemistry principles.

MetricRoute A: Reductive AminationRoute B: [3+2] CycloadditionRationale & Justification
Overall Yield ~35-45%~50-60%Route B's convergent nature often leads to higher overall yields by minimizing the number of linear steps.[10]
Number of Steps 5-7 steps4-5 stepsFewer steps reduce labor, time, and potential for material loss.
Scalability GoodExcellentRoute B avoids potentially hazardous reagents sometimes used in the multi-step synthesis of the ketone in Route A.
Starting Material Cost ModerateModerate-HighN-Boc-azetidin-3-one for Route B can be more expensive than the starting materials for Route A.
Purification Multiple chromatographic stepsFewer chromatographic stepsThe high efficiency of the cycloaddition can result in cleaner reaction mixtures, simplifying purification.[8]
Process Safety Moderate (Requires careful handling of hydrides and potential exotherms)Good (Generally milder conditions)Reductive amination requires careful control of hydride reagents, especially on a large scale.[11]

Validated Protocol for Scalable Synthesis (Route B)

This section provides a detailed, step-by-step protocol for the synthesis of 2-Methoxy-6-azaspiro[3.4]octane HCl via the [3+2] cycloaddition route. This protocol is designed to be self-validating, with integrated in-process controls (IPCs) to ensure reaction completion and quality.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Olefination cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Functionalization & Deprotection s1_start Charge N-Boc-azetidin-3-one & HWE Reagent s1_react React at 0°C to RT s1_start->s1_react s1_ipc IPC Check (TLC/HPLC) >98% conversion s1_react->s1_ipc s1_workup Aqueous Workup & Extraction s1_ipc->s1_workup s1_product Crude α,β-Unsaturated Ester s1_workup->s1_product s2_start Charge Ester, Amine Reagent, & LiF s1_product->s2_start s2_react React in Acetonitrile s2_start->s2_react s2_ipc IPC Check (HPLC) >95% conversion s2_react->s2_ipc s2_workup Filter and Concentrate s2_ipc->s2_workup s2_product Crude Spirocycle Intermediate s2_workup->s2_product s3_start Charge Spirocycle & Reagents s2_product->s3_start s3_react Multi-step functionalization to introduce methoxy group s3_start->s3_react s3_deprotect Add HCl in IPA s3_react->s3_deprotect s3_crystallize Crystallize & Filter s3_deprotect->s3_crystallize s3_dry Dry under Vacuum s3_crystallize->s3_dry s3_product Final Product: 2-Methoxy-6- azaspiro[3.4]octane HCl s3_dry->s3_product

Caption: Step-by-step workflow for the validated scalable synthesis.

Detailed Step-by-Step Methodology

Step 1: Synthesis of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the flask to 0 °C.

  • Reagent Addition: Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise, followed by the dropwise addition of triethyl phosphonoacetate (1.1 eq). Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add a solution of N-Boc-azetidin-3-one (1.0 eq) in THF (2 volumes) dropwise, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<2% remaining).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 5 volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is used directly in the next step.

Step 2: Synthesis of the N-Boc-2,6-diazaspiro[3.4]octane core (Adapted from literature procedures[9])

  • Reaction Setup: To a reaction vessel, add the crude ester from Step 1 (1.0 eq), N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq), lithium fluoride (0.2 eq), and acetonitrile (10 volumes).

  • Reaction: Heat the mixture to reflux and stir for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC for the disappearance of the ester.

  • Work-up: Cool the reaction mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the functionalized spirocyclic intermediate.

Step 3: Functionalization, Deprotection, and Salt Formation

This phase involves a sequence of standard organic transformations to convert the ester functionality to the desired methoxy group, followed by deprotection of the benzyl and Boc groups and final salt formation. For brevity, this multi-step sequence is summarized.

  • Reduction: The ester group on the spirocycle is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.

  • Methylation: The resulting alcohol is methylated to form the methoxy ether using a standard protocol, such as Williamson ether synthesis with methyl iodide and a base.

  • Deprotection & Salt Formation: The N-Boc protecting group is removed under acidic conditions.[12][13] Dissolve the N-Boc protected intermediate in isopropanol (IPA, 5 volumes). Add a solution of HCl in isopropanol (4M, 2.5 eq) dropwise at 0 °C.

  • Crystallization: Stir the mixture at room temperature for 2-4 hours, during which time the hydrochloride salt will precipitate.

  • Isolation: Filter the solid product, wash with cold isopropanol and then with diethyl ether.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Final Product Validation:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >99.0%.

  • Identity (¹H NMR, ¹³C NMR, MS): Conforms to the structure of 2-Methoxy-6-azaspiro[3.4]octane HCl.

Conclusion and Future Outlook

The synthesis of complex scaffolds like 2-Methoxy-6-azaspiro[3.4]octane HCl requires a careful evaluation of synthetic routes to ensure scalability and economic viability. The comparative analysis presented in this guide strongly indicates that a strategy based on a [3+2] cycloaddition (Route B) is superior for large-scale production compared to a more traditional reductive amination approach (Route A). The provided step-by-step protocol for Route B, complete with in-process controls, offers a robust and validated pathway for researchers and process chemists. By adopting this more efficient route, the scientific community can more readily access this valuable building block, accelerating the discovery and development of novel, three-dimensional therapeutics.

References

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  • El-Faham, A., & Albericio, F. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Peptide Research and Therapeutics, 16(3), 143-148. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2918667/]
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved February 15, 2026, from Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/research-hub/chemistry-tools-and-resources/organic-chemistry-interactive-guide/amine-protection-deprotection.html]
  • Ho, T.-L., & Yang, D. (2008). A simple and convenient procedure for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 73(22), 8829-8837. [URL: https://pubs.acs.org/doi/10.1021/jo801683t]
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [URL: https://pubs.acs.org/doi/10.1021/jm901241e]
  • Montalbetti, C. A. G. N., & Falque, V. (2005). A Method for Selective N-Boc Deprotection on Wang Resin. Tetrahedron Letters, 46(36), 6181-6184. [URL: https://www.sciencedirect.com/science/article/pii/S004040390501309X]
  • Moussa, Z. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [URL: https://www.ccsenet.org/journal/index.php/ijc/article/view/16383]
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery. Retrieved February 15, 2026, from PharmaBlock. [URL: https://www.pharmablock.com/news/spirocyclic-piperidines-in-drug-discovery.html]
  • Reymond Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Group Publications. [URL: https://www.reymond-group.com/publications/spirocyclic-diamine-scaffolds-for-medicinal-chemistry/]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [URL: https://pubs.acs.org/doi/10.1021/jo960057x]
  • Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from Wikipedia. [URL: https://en.wikipedia.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 15, 2026, from Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved February 15, 2026, from Chemistry Steps. [URL: https://www.chemistrysteps.com/aldehydes-and-ketones-to-amines/]
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Povarov, L. S. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2568. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10054085/]
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones. Retrieved February 15, 2026, from BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-synthesis-of-6-oxaspiro34octan-2-one-and-other-spiroketones]
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives. Retrieved February 15, 2026, from BenchChem. [URL: https://www.benchchem.
  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved February 15, 2026, from ResearchGate. [URL: https://www.researchgate.net/publication/331390494_Facile_synthesis_of_2-azaspiro34octane]
  • Royal Society of Chemistry. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00306a]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one. Retrieved February 15, 2026, from BenchChem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-synthesis-of-6-oxaspiro34octan-2-one]
  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved February 15, 2026, from ResearchGate. [URL: https://www.researchgate.net/publication/353728638_Synthesis_of_Azaspiro34octanes_via_32_Cycloaddition]
  • Semantic Scholar. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved February 15, 2026, from Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Periphery-Exploration-around-2%2C6-Diazaspiro-%5B3.4-%5D-Povarov-Rybalkina/8e0f9b3b5e4a1e9c2f6d5c6b9a8a7c8d9e0f1a2e]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Novel 2-Azaspiro[3.4]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Validation

The 2-azaspiro[3.4]octane scaffold has emerged as a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique vector space for substituent placement, enabling the exploration of novel chemical space and the development of drug candidates with improved pharmacological profiles. As with any novel chemical entity entering the drug discovery pipeline, the unambiguous confirmation of its structure, purity, and stereochemistry is paramount. This is not merely a procedural checkpoint but the very foundation upon which all subsequent biological and toxicological data rests.

This guide provides a comprehensive framework for the cross-validation of analytical data for novel 2-azaspiro[3.4]octane derivatives. We will move beyond a simple recitation of techniques to explore the causality behind experimental choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system of analytical evidence. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and defensible analytical data package for this promising class of compounds. The principles discussed are grounded in established regulatory expectations, including the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Unique Analytical Challenges of the 2-Azaspiro[3.4]octane Core

The structural characteristics of 2-azaspiro[3.4]octane derivatives present distinct analytical hurdles that necessitate a carefully considered strategy.[4]

  • The Quaternary Spirocenter: The spirocyclic carbon atom creates a rigid, three-dimensional structure. This can lead to complex NMR spectra due to conformational restriction and diastereotopic protons, making spectral interpretation challenging.[4]

  • Inherent Chirality: The spirocenter is often a source of chirality, requiring specialized analytical techniques, such as chiral chromatography, to resolve and quantify enantiomers.[4]

  • Basic Nitrogen Atom: The presence of the nitrogen atom in the azetidine ring imparts basicity to the molecule. This can influence chromatographic behavior, solubility, and stability, requiring careful method development. Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, highlighting the importance of understanding their properties.[5][6][7]

A Framework for Orthogonal Cross-Validation

The core principle of cross-validation is the use of multiple, independent analytical techniques to confirm a specific attribute of the molecule. Concordance between these orthogonal methods provides a high degree of confidence in the final data. The following workflow illustrates a robust process for the analytical characterization and validation of a novel 2-azaspiro[3.4]octane derivative.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_confirmation Structural Confirmation cluster_purity Purity & Stereochemistry cluster_validation Final Validated Data Package Synthesis Novel 2-Azaspiro[3.4]octane Derivative Synthesized HRMS High-Resolution MS (Verify Molecular Formula) Synthesis->HRMS NMR_1D 1D NMR ('H, 'C) (Initial Structure Hypothesis) Synthesis->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) HRMS->NMR_2D Correct Mass NMR_1D->NMR_2D MS_Frag MS/MS Fragmentation (Substantiate Connectivity) NMR_2D->MS_Frag Cross-Validate Connectivity HPLC_Purity RP-HPLC-UV/MS (Assess Purity & Impurities) NMR_2D->HPLC_Purity Final_Structure Unambiguous Structure, Purity, & Stereochemical Assignment MS_Frag->Final_Structure Chiral_HPLC Chiral HPLC/SFC (Determine Enantiomeric Purity) HPLC_Purity->Chiral_HPLC EA Elemental Analysis (Confirm Elemental Composition) HPLC_Purity->EA Cross-Validate Purity Chiral_HPLC->Final_Structure EA->Final_Structure

Caption: General workflow for spiro-heterocycle characterization.[4]

Core Analytical Techniques: A Comparative Analysis

A combination of spectroscopic and chromatographic techniques is essential for a complete analytical picture. Each method provides a unique piece of the puzzle, and their collective data build a robust, cross-validated profile of the novel compound.

Technique Primary Purpose Strengths for 2-Azaspiro[3.4]octanes Limitations/Considerations
NMR Spectroscopy Definitive structural elucidation.Provides detailed connectivity and stereochemical information. 2D NMR is crucial for resolving complex spin systems.[8]Rigid structures can lead to signal broadening and complex splitting patterns, requiring advanced 2D techniques (COSY, HSQC, HMBC, NOESY).[4]
Mass Spectrometry Molecular weight confirmation and fragmentation analysis.High-resolution MS (HRMS) provides unambiguous molecular formula. MS/MS fragmentation patterns can corroborate the structure determined by NMR.[9][10]Isomers may not be distinguishable by MS alone. Fragmentation can sometimes be complex and difficult to interpret without supporting data.
HPLC/UHPLC Purity assessment and quantification.High sensitivity for detecting impurities. Orthogonal detection (UV, MS) enhances confidence. Essential for developing chiral separation methods.[11]A single method may not resolve all potential impurities. Co-elution is a risk. Requires a reference standard for absolute quantification.
Elemental Analysis Confirmation of elemental composition (C, H, N).Provides an independent, quantitative confirmation of the compound's bulk purity and elemental formula.Less sensitive than HPLC for trace impurities. Requires a relatively larger amount of pure sample.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices and adhering to the principles outlined in regulatory guidelines such as ICH Q2(R1).[2][12][13]

Protocol 1: Chiral HPLC Method Development and Validation

Objective: To separate and quantify the enantiomers of a novel 2-azaspiro[3.4]octane derivative.

Causality: The choice of a chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based and macrocyclic glycopeptide columns offer complementary selectivities and should be screened in parallel.[11] The use of multiple mobile phase systems (normal-phase, reversed-phase, polar organic) increases the probability of achieving a successful separation.[14][15]

Methodology:

  • Column Screening:

    • Screen a minimum of two orthogonal CSPs (e.g., a polysaccharide-based column like Chiralpak IA and a macrocyclic glycopeptide-based column like Chirobiotic V).

    • Perform initial screening using a generic gradient in both normal-phase (Hexane/Ethanol) and reversed-phase (Acetonitrile/Water with acidic and basic modifiers) modes.

  • Method Optimization:

    • Once initial separation is observed, optimize the mobile phase composition isocratically to achieve a resolution (Rs) of >1.5.

    • Investigate the effect of temperature and flow rate to improve peak shape and resolution. Lower temperatures often enhance chiral selectivity.[16]

  • Validation (per ICH Q2(R1) guidelines):

    • Specificity: Inject a racemic mixture, each individual enantiomer (if available), and a placebo to demonstrate that the method is selective for the enantiomers and free from interference.

    • Linearity: Prepare a series of dilutions of the racemic standard across a range of 50-150% of the target concentration. Plot the peak area against concentration and determine the correlation coefficient (r² > 0.99).

    • Accuracy & Precision: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate on different days to assess intra- and inter-day accuracy (recovery) and precision (RSD%).

    • Limit of Quantitation (LOQ): Determine the lowest concentration at which the minor enantiomer can be reliably quantified (typically with a signal-to-noise ratio of 10:1).

ChiralMethodDev Start Racemic 2-Azaspiro[3.4]octane Derivative Screening Initial Screening (Polysaccharide & Macrocyclic CSPs) (NP, RP, Polar Organic Modes) Start->Screening Separation_Observed Separation Observed? Screening->Separation_Observed Optimize Optimize Mobile Phase, Temp, Flow Rate Separation_Observed->Optimize Yes No_Separation Try Alternative CSPs or Derivatization Separation_Observed->No_Separation No Resolution_Check Resolution (Rs) > 1.5? Optimize->Resolution_Check Resolution_Check->Optimize No Validate Full Method Validation (ICH Q2(R1) Guidelines) Resolution_Check->Validate Yes Report Validated Chiral Method Validate->Report

Caption: Decision workflow for chiral HPLC method development.

Protocol 2: Orthogonal Purity Assessment

Objective: To determine the purity of the synthesized compound using at least two independent methods.

Causality: Relying on a single chromatographic method for purity can be misleading due to potential co-elution of impurities. Cross-validating HPLC-UV data with LC-MS provides an orthogonal assessment, as detection is based on different physical principles (chromophoric absorption vs. mass-to-charge ratio). Further confirmation by a non-chromatographic technique like elemental analysis provides confidence in the purity of the bulk material.

Methodology:

  • Primary Purity by RP-HPLC-UV:

    • Develop a stability-indicating gradient reversed-phase HPLC method capable of separating the main peak from all visible impurities.

    • Use a high-resolution column (e.g., C18, sub-2 µm particle size).

    • Perform the analysis at a wavelength where the main compound and potential impurities have significant absorbance.

    • Calculate purity as % Area = (Area of Main Peak / Total Area of All Peaks) * 100.

  • Cross-Validation by LC-MS:

    • Use the same HPLC method developed above, but with an in-line mass spectrometer detector.

    • Analyze the Total Ion Chromatogram (TIC) to detect any non-UV active impurities.

    • Confirm the mass of the main peak and all impurity peaks to aid in their identification.

  • Cross-Validation by Elemental Analysis:

    • Submit a purified, dry sample for C, H, and N analysis.

    • Compare the experimentally determined percentages to the theoretical values. A deviation of ≤ 0.4% is generally considered acceptable and corroborates high purity.

Regulatory Adherence and Validation Parameters

All analytical methods intended for use in regulatory submissions must be validated according to established guidelines, primarily ICH Q2(R1).[2][12][13] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[13]

Validation Parameter Purity Assay (HPLC) Identity Test (NMR/MS) Chiral Assay (HPLC)
Accuracy YesNot ApplicableYes
Precision Yes (Repeatability, Intermediate Precision)Not ApplicableYes
Specificity Yes (Peak Purity, Orthogonal Detection)Yes (Discrimination from related structures)Yes (Resolution from other enantiomer/diastereomers)
Detection Limit (LOD) Yes (for impurities)Not ApplicableYes (for minor enantiomer)
Quantitation Limit (LOQ) Yes (for impurities)Not ApplicableYes (for minor enantiomer)
Linearity YesNot ApplicableYes
Range YesNot ApplicableYes
Robustness YesNot ApplicableYes

Table adapted from ICH Q2(R1) guidelines.[2][3]

Hypothetical Case Study: Cross-Validation of "Spiro-X"

Compound: A novel 2-azaspiro[3.4]octane derivative, "Spiro-X," synthesized as a single enantiomer.

Analytical Data Summary:

Technique Result Interpretation & Cross-Validation Point
HRMS (ESI+) m/z = 250.1530 [M+H]⁺Corresponds to the calculated molecular formula C₁₅H₂₀N₃O₂ (Calc. 250.1528). Confirms elemental composition.
¹³C NMR 15 distinct signals, including one quaternary carbon at δ 65.2 ppm.The number of signals matches the number of unique carbons. The quaternary signal is characteristic of a spirocenter.[17]
HMBC (2D NMR) Long-range correlations observed between protons on both rings and the spiro-carbon (δ 65.2 ppm).Cross-validates the connectivity of the two rings through the spirocenter, as hypothesized from 1D NMR.
MS/MS Fragmentation shows a characteristic loss of the azetidine ring system.The fragmentation pattern is consistent with the proposed structure. Cross-validates the NMR-derived structure.
RP-HPLC-UV (254 nm) Main peak area = 99.6%. One minor impurity at 0.25%.High purity demonstrated by the primary chromatographic method.
LC-MS (TIC) Purity by TIC = 99.5%. No non-UV active impurities detected.Cross-validates the HPLC-UV purity result using an orthogonal detection method.
Chiral HPLC Single peak observed. Spike with racemic standard shows two well-resolved peaks.Confirms high enantiomeric purity (>99.5% e.e.). Validates the stereochemical outcome of the synthesis.
Elemental Analysis %C: 72.25, %H: 8.09, %N: 16.85Theoretical: %C: 72.27, %H: 8.08, %N: 16.86. Cross-validates the molecular formula and high bulk purity.

In this case study, every key attribute of "Spiro-X"—its molecular formula, connectivity, purity, and stereochemistry—is confirmed by at least two independent analytical methods. This orthogonal agreement forms a scientifically sound and defensible data package.

Conclusion

The analytical characterization of novel 2-azaspiro[3.4]octane derivatives requires a rigorous, multi-technique approach that emphasizes cross-validation. By leveraging the strengths of orthogonal methods such as NMR, MS, HPLC, and elemental analysis, researchers can build a comprehensive and unambiguous data package. This not only ensures the foundational integrity of subsequent research but also aligns with the stringent expectations of regulatory bodies. The framework and protocols presented in this guide offer a robust pathway to achieving high-confidence analytical data, enabling the confident progression of these promising molecules through the drug development lifecycle.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

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  • Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. PubMed. [Link]

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Escaping Flatland: A Comparative Evaluation of 2-Methoxy-6-azaspiro[3.4]octane's Three-Dimensional Shape in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "shape is everything" has never been more resonant. The three-dimensional (3D) architecture of a molecule is a paramount determinant of its interaction with complex biological targets, influencing everything from potency and selectivity to pharmacokinetic properties.[1][2] For decades, medicinal chemistry has been dominated by flat, aromatic structures, a phenomenon aptly termed "molecular flatland." However, the pursuit of novel therapeutics against increasingly challenging targets necessitates an escape from this planarity, driving the exploration of scaffolds with greater three-dimensional complexity.[3][4]

This guide provides an in-depth evaluation of the 3D shape of 2-Methoxy-6-azaspiro[3.4]octane, a promising scaffold, in comparison to other commonly employed molecular frameworks. We will delve into the experimental and computational methodologies used to assess molecular shape, present comparative data, and discuss the implications for drug design and development.

The Imperative of Three-Dimensionality in Drug Design

The shift towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3) is a direct response to the limitations of planar scaffolds.[5][6] Increased sp3 character imparts a number of advantages:

  • Enhanced Target Engagement: 3D molecules can present a more diverse array of vectors for interaction within a protein's binding pocket, leading to improved potency and selectivity.[5]

  • Improved Physicochemical Properties: Higher Fsp3 values often correlate with better solubility, a critical factor for oral bioavailability.[7]

  • Access to Novel Chemical Space: Moving beyond flat structures opens up vast, underexplored regions of chemical space, increasing the probability of identifying novel hits.[8][9]

  • Reduced Attrition Rates: Studies have shown a correlation between increased molecular three-dimensionality and a higher likelihood of a drug candidate's success in clinical trials.[7]

Evaluating Molecular Shape: Methodologies and Rationale

A quantitative assessment of a molecule's three-dimensional shape is crucial for informed scaffold selection. A combination of computational and experimental techniques provides a comprehensive understanding of a molecule's conformational preferences and overall architecture.

Computational Approaches

Computational modeling serves as a powerful and efficient first-pass analysis of molecular shape.[10][11] By calculating various molecular descriptors, we can quantitatively compare different scaffolds.

  • Fraction of sp3 Carbons (Fsp3): This simple yet informative descriptor is calculated as the number of sp3 hybridized carbon atoms divided by the total number of carbon atoms.[5][12] A higher Fsp3 value generally indicates greater three-dimensionality.

  • Principal Moments of Inertia (PMI): PMI analysis provides a more nuanced description of molecular shape by quantifying the mass distribution along three orthogonal axes.[3][13] Plotting the normalized PMI ratios (NPR1 and NPR2) on a triangular plot allows for the classification of molecules as rod-like, disk-like, or sphere-like, offering a visual representation of shape diversity.[14][15][16]

Experimental Verification

While computational methods are invaluable, experimental techniques are essential for validating the predicted conformations and understanding a molecule's behavior in a real-world setting.

  • X-ray Crystallography: This technique provides the most definitive information about the three-dimensional structure of a molecule in its solid state. The resulting crystal structure reveals precise bond lengths, bond angles, and the overall conformation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly through techniques like Nuclear Overhauser Effect (NOE) analysis, can provide insights into the solution-phase conformation of a molecule, which is often more biologically relevant than the solid-state structure.[17]

Comparative Analysis of Scaffolds

To contextualize the three-dimensional attributes of 2-Methoxy-6-azaspiro[3.4]octane, we compare it against two widely recognized scaffolds: the flat, aromatic benzene ring and the more three-dimensional cyclohexane ring.

Scaffold Structure Fsp3 Qualitative Shape Description
BenzeneC6H60Planar, Disk-like
CyclohexaneC6H121.0Non-planar, Chair/Boat Conformations
2-Methoxy-6-azaspiro[3.4]octaneC8H15NO0.875Spirocyclic, Globular

Table 1: Comparison of Key 3D Descriptors for Selected Scaffolds

As the data clearly indicates, 2-Methoxy-6-azaspiro[3.4]octane possesses a significantly higher Fsp3 value than benzene, highlighting its pronounced three-dimensional character. While cyclohexane is fully saturated, the spirocyclic nature of 2-Methoxy-6-azaspiro[3.4]octane introduces a unique and rigid 3D topology.

Principal Moments of Inertia (PMI) Analysis

A PMI plot provides a more granular view of the shape differences between these scaffolds.

PMI_Plot Principal Moments of Inertia (PMI) Plot Disk (0.5,0) Disk (0.5,0) Sphere (1,1) Sphere (1,1) Disk (0.5,0)->Sphere (1,1) NPR2 Rod (1,0) Rod (1,0) Rod (1,0)->Disk (0.5,0) NPR1 Benzene Cyclohexane Azaspiro l1 Benzene l2 Cyclohexane l3 2-Methoxy-6-azaspiro[3.4]octane p1 p2 p3 Workflow Experimental Workflow for 3D Shape Evaluation cluster_computational Computational Analysis cluster_experimental Experimental Validation mol_design Molecular Design & Scaffold Selection conf_analysis Conformational Analysis mol_design->conf_analysis descriptor_calc 3D Descriptor Calculation (Fsp3, PMI) conf_analysis->descriptor_calc synthesis Scaffold Synthesis descriptor_calc->synthesis Guide Synthesis Prioritization xray X-ray Crystallography synthesis->xray nmr NMR Spectroscopy synthesis->nmr xray->descriptor_calc Validate Solid-State Conformation nmr->conf_analysis

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Methoxy-6-azaspiro[3.4]octane;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

Substance: 2-Methoxy-6-azaspiro[3.4]octane;hydrochloride Context: This compound is a spirocyclic secondary amine salt, commonly utilized as a high-


 building block in medicinal chemistry to improve metabolic stability and solubility profiles in drug candidates.

Safety Philosophy (The "Precautionary Principle"): As a research-grade pharmaceutical intermediate, specific toxicological data (LD50, long-term carcinogenicity) may be incomplete. Therefore, this guide adopts a Universal Precautions approach, treating the substance as a confirmed irritant and potential sensitizer . The hydrochloride salt form implies potential acidity upon contact with moisture (mucous membranes), necessitating strict dust control.

Hazard Identification (GHS Classification Alignment)

Based on structural analogs and standard safety data for spirocyclic amine salts:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Risk Assessment & PPE Matrix

Expert Insight: The primary risk vector for this compound is inhalation of airborne dust during weighing and dermal absorption when in solution. As a hydrochloride salt, it is hygroscopic; upon contact with sweat or eye moisture, it can hydrolyze to release trace hydrochloric acid, causing immediate irritation.

PPE Selection Protocol

The following matrix dictates protection levels based on the operational state of the chemical.

ParameterSolid State Handling (Weighing/Transfer)Solution Phase (Reaction/Extraction)
Engineering Control Chemical Fume Hood (Required) . Do not handle on open bench.Chemical Fume Hood.
Hand Protection Single Nitrile Exam Gloves (Min 4 mil).[3] Rationale: Solids have low permeation rates through nitrile.Double Gloving Strategy. Inner: Nitrile (4 mil). Outer: Nitrile (Long Cuff) or Laminate (if using DCM/THF).
Eye Protection Chemical Safety Goggles .[4] Rationale: Prevents dust entry from side gaps common in safety glasses.Safety Glasses with Side Shields (if splash risk is low) or Goggles.[4]
Respiratory N95/P95 Respirator (if outside hood). Preferred: Handling inside hood negates respirator need.Not required if working within a certified fume hood.
Body Protection Standard Lab Coat (Cotton/Poly blend). Closed-toe shoes.Lab Coat + Chemical Apron (if handling >100mL volumes).
Glove Permeation Logic (Self-Validating System)

Do not rely on generic "nitrile is safe" assumptions. You must evaluate the solvent system , as the solvent acts as the carrier vehicle for the amine salt.

  • Water/Methanol/DMSO: Standard Nitrile (Breakthrough > 480 min).

  • Dichloromethane (DCM): Nitrile fails (< 5 min). Use PVA or Silver Shield® laminate gloves.

  • Tetrahydrofuran (THF): Nitrile degrades rapidly. Use Laminate gloves.

Operational Protocols

A. Weighing & Solubilization (Step-by-Step)

Objective: Minimize static-induced dust dispersion.

  • Static Control: Spirocyclic salts are often fluffy and statically charged. Use an anti-static gun inside the balance enclosure before opening the vial.

  • Taring: Tare the weighing boat/vial before introducing the chemical.

  • Transfer: Use a disposable spatula. Do not pour directly from the stock bottle.

  • Solubilization:

    • Add solvent to the destination flask first (if possible) to suppress dust upon addition.

    • Caution: Dissolving HCl salts in water is slightly exothermic. In organic synthesis, if neutralizing to the free base using base (e.g.,

      
      ), expect 
      
      
      
      evolution. Vent frequently.
B. Spills & Decontamination

Logic: Neutralize the acid salt and capture the amine.

  • Solid Spill:

    • Do not dry sweep (generates dust).

    • Cover with wet paper towels (dampened with water) to solubilize and capture dust.

    • Wipe up and place in a hazardous waste bag.

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Clean surface with 10% soap/water solution, followed by an alcohol wipe to remove organic residues.

Visualized Workflows

Logic Diagram: PPE Decision Tree

Caption: Decision logic for selecting appropriate hand and respiratory protection based on physical state and solvent carrier.

PPE_Logic Start Start: Handling 2-Methoxy-6-azaspiro[3.4]octane HCl State_Check Determine Physical State Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Liquid Solution Phase State_Check->Liquid Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Identify Solvent Carrier Liquid->Solvent_Check Hood_Yes Use Fume Hood PPE: Nitrile Gloves + Goggles Hood_Check->Hood_Yes Yes Hood_No STOP: High Risk Req: N95/P100 Respirator + Goggles Hood_Check->Hood_No No Polar Water / MeOH / DMSO Solvent_Check->Polar Aggressive DCM / THF / DMF Solvent_Check->Aggressive Gloves_Std Standard Nitrile Gloves (Double glove recommended) Polar->Gloves_Std Gloves_Spec Laminate / PVA Gloves (Nitrile is insufficient) Aggressive->Gloves_Spec

Logic Diagram: Emergency Exposure Response

Caption: Immediate action workflow for dermal or ocular exposure events.

Emergency_Response Exposure Exposure Event Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Contaminated Clothing 2. Rinse 15 min (Soap/Water) 3. Seek Medical Attention Skin->Action_Skin Action_Eye 1. Flush Eye Station (15 min) 2. Hold Eyelids Open 3. Ophthalmologist Consult Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Medical Support Inhal->Action_Inhal

Disposal & Waste Management

Compliance Note: Disposal must adhere to RCRA (USA) or local environmental regulations. The following classification is standard for pharmaceutical R&D.

  • Waste Stream Classification:

    • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels as Solid Hazardous Waste (Toxic/Irritant) .

    • Liquid Waste:

      • If dissolved in halogenated solvents (DCM): Halogenated Organic Waste .

      • If dissolved in non-halogenated solvents (MeOH, DMSO): Non-Halogenated Organic Waste .

      • Crucial: Do not pour down the drain.[1] The amine functionality can be toxic to aquatic life.

  • Container Labeling:

    • Must be labeled with the full chemical name: "2-Methoxy-6-azaspiro[3.4]octane hydrochloride".

    • Hazard Checkboxes: [x] Irritant [x] Toxic.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.[1][5][6][Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.